Ethenyl 4-hydroxybenzoate
Description
Ethenyl 4-hydroxybenzoate (B8730719) (also known as vinyl 4-hydroxybenzoate) is an organic molecule that merges two key chemical moieties: a reactive vinyl group attached to an ester oxygen and a benzoate (B1203000) ring substituted with a hydroxyl group at the para position. This structure suggests its primary role as a functional monomer in polymer chemistry, where the vinyl group can undergo polymerization and the phenolic hydroxyl group can provide specific properties to the resulting material or serve as a handle for further chemical modification.
Table 1: Chemical Identification of Ethenyl 4-hydroxybenzoate
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonym | Vinyl 4-hydroxybenzoate |
| CAS Number | 46052-16-8 epa.gov |
| DTXSID | DTXSID00516070 epa.gov |
Vinyl esters are a significant class of monomers and reagents in modern organic synthesis. Unlike the more common acrylate (B77674) and methacrylate (B99206) monomers, vinyl esters possess a unique reactivity profile. The polymerization of vinyl esters, such as vinyl acetate (B1210297), is a cornerstone of the polymer industry, leading to materials like poly(vinyl acetate) (PVAc) and, through subsequent hydrolysis, poly(vinyl alcohol) (PVA).
The high reactivity of the propagating radical and the lower reactivity of the monomer in vinyl ester polymerization can lead to a high frequency of chain transfer reactions, which complicates the synthesis of uniform, high molecular weight polymers. mdpi.comresearchgate.net However, the advent of controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has provided powerful tools for engineering poly(vinyl ester)s with well-defined architectures and low dispersity. mdpi.com
Beyond polymerization, vinyl esters serve as versatile building blocks. They are effective partners in transvinylation reactions for the synthesis of other esters and can participate in various transition-metal-catalyzed cross-coupling reactions, acting as green and accessible alternatives to vinyl halides.
The 4-hydroxybenzoate moiety is a fundamental building block in the field of advanced materials, prized for its rigidity, potential for hydrogen bonding, and thermal stability. Its esters, known as parabens (e.g., methylparaben, ethylparaben, butylparaben), are widely recognized for other applications. wikipedia.orgueno-fc.co.jp
In polymer chemistry, 4-hydroxybenzoic acid is a key monomer for producing high-performance liquid crystalline polymers. britannica.com For instance, poly-4-hydroxybenzoate is a highly crystalline polymer composed entirely of aromatic rings linked by ester groups, which results in exceptional thermal stability, not softening below approximately 315 °C (600 °F). britannica.com This makes it suitable for demanding applications like self-lubricating bearings and seals when blended with other materials. britannica.com
Furthermore, the phenolic hydroxyl group is a versatile functional handle. It allows for the incorporation of these derivatives into other polymer backbones, such as polyolefins or polyesters, to impart specific properties like antimicrobial activity or to modify release characteristics in active packaging applications. nih.govfrontiersin.orgnih.gov The synthesis of polymers with pendant 4-hydroxybenzoate groups is an active area of research for creating new functional materials. researchgate.net
While specific published research focusing exclusively on this compound is limited, logical research trajectories can be inferred from its structure and the known chemistry of its components.
Polymer Synthesis and Characterization : A primary research direction would be the homopolymerization of this compound. Studies would likely explore various initiation methods, including free-radical and controlled techniques like RAFT, to synthesize poly(this compound). mdpi.com Key objectives would be to control the molecular weight and dispersity of the polymer and to characterize its physical properties, such as thermal stability and solubility. The resulting polymer, featuring pendant phenolic groups, would be a candidate for applications requiring high-temperature resistance or specific adhesive properties.
Copolymerization for Tunable Properties : A second major trajectory involves the copolymerization of this compound with other commodity monomers like vinyl acetate, styrene (B11656), or various acrylates. researchgate.net This approach would aim to create a new family of copolymers where the ratio of this compound could be varied to systematically tune the material's properties, such as its glass transition temperature, refractive index, and surface energy.
Post-Polymerization Modification : The polymer derived from this compound would be an ideal precursor for creating other functional polymers. For example, the hydrolysis of the ester groups would yield poly(4-vinylphenol), a valuable polymer used in photoresists and other electronic applications. This provides an alternative synthetic route to this important material.
The academic inquiry into this compound is driven by several key objectives aimed at expanding the library of functional monomers and polymers. The overarching goal is to leverage its unique chemical structure to create novel materials with tailored properties.
The primary objectives include:
Developing Novel Functional Polymers : To synthesize and characterize the homopolymer, poly(this compound), and to establish structure-property relationships. This involves understanding how the rigid, hydrogen-bonding capable pendant group influences the polymer's bulk properties, with a hypothesis that it will enhance thermal stability, similar to poly-4-hydroxybenzoate. britannica.com
Creating Versatile Copolymers : To explore the copolymerization of this compound with a range of other vinyl monomers to generate new materials with a spectrum of tunable properties for diverse applications, from specialty coatings to advanced packaging. frontiersin.orgresearchgate.net
Exploring New Synthetic Pathways : To utilize polymers of this compound as platforms for post-polymerization modification, offering new, potentially more efficient routes to valuable polymers like poly(4-vinylphenol).
Investigating Liquid Crystalline Properties : To investigate whether oligomers or polymers of this compound, or its derivatives, exhibit mesomorphic (liquid crystalline) behavior, a known characteristic of many benzoate-containing molecules. oup.com
By pursuing these objectives, the scientific community aims to unlock the full potential of this compound as a versatile building block for the next generation of advanced functional materials.
Structure
3D Structure
Properties
CAS No. |
46052-16-8 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethenyl 4-hydroxybenzoate |
InChI |
InChI=1S/C9H8O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 |
InChI Key |
WKKZXMNRKBVUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Innovations for Ethenyl 4 Hydroxybenzoate
Conventional Esterification Approaches
Conventional esterification methods are foundational in the synthesis of esters, including ethenyl 4-hydroxybenzoate (B8730719). These approaches typically involve the reaction of a carboxylic acid with an alcohol or a vinyl source.
Direct Condensation Reactions
Direct condensation of 4-hydroxybenzoic acid with a vinyl source represents a straightforward route to ethenyl 4-hydroxybenzoate. This method, in its basic form, involves combining the reactants, often with the removal of a small molecule byproduct like water to drive the reaction to completion. While conceptually simple, this approach may require catalysts or specific conditions to achieve reasonable yields and reaction rates.
Acid-Catalyzed Direct Esterification
The direct esterification of 4-hydroxybenzoic acid can be effectively catalyzed by acids. chemcess.comiajpr.com This process, a classic example of Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.comguidechem.com For the synthesis of vinyl esters, this would involve the reaction with a vinyl alcohol equivalent or, more practically, with acetylene (B1199291) gas under acidic conditions. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the vinyl source. The reaction is reversible, and thus, the removal of water is crucial for driving the equilibrium towards the ester product. iajpr.com
Different acid catalysts have been explored to optimize this process. For instance, the use of solid acid catalysts like sulfonic acid resins or zeolites offers advantages such as easier separation from the reaction mixture and reduced corrosion. guidechem.comundip.ac.id Research has shown that the yield of ethyl 4-hydroxybenzoate, a related ester, can reach up to 90.38% using sulfamic acid as a catalyst. guidechem.com Another study reported a yield of 91.5% for the same product using a solid superacid catalyst, highlighting the efficiency of these heterogeneous catalysts. guidechem.com
Table 1: Comparison of Catalysts in the Esterification of 4-Hydroxybenzoic Acid
| Catalyst | Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfamic Acid | 4-Hydroxybenzoic Acid & Ethanol | Ethyl 4-hydroxybenzoate | 90.38 | guidechem.com |
| Solid Superacid | 4-Hydroxybenzoic Acid & Ethanol | Ethyl 4-hydroxybenzoate | 91.5 | guidechem.com |
| Neodymium Trioxide | 4-Hydroxybenzoic Acid & Ethanol | Ethyl 4-hydroxybenzoate | 78.4 | guidechem.com |
Dehydration Strategies in Ester Synthesis
Dehydration is a critical component of direct esterification, as the removal of water shifts the reaction equilibrium towards the formation of the ester. iajpr.com In the context of synthesizing vinyl esters, which can be sensitive to the harsh conditions of some dehydration methods, specific strategies are employed. One common laboratory and industrial practice is azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water is used to continuously remove water from the reaction mixture.
Alternative dehydration strategies involve the use of dehydrating agents. For more specialized applications, particularly in the synthesis of complex molecules where mild conditions are paramount, reagents like Martin's sulfurane and the Burgess reagent can be used to facilitate the dehydration of alcohols to alkenes, a reaction conceptually related to the final step of forming the vinyl group in certain synthetic pathways. au.dk Palladium-catalyzed decarbonylative dehydration has also emerged as a method for synthesizing α-vinyl carbonyl compounds from δ-oxocarboxylic acids. nih.gov
Transvinylation and Transesterification Reactions
Transvinylation and transesterification offer alternative and often milder routes to this compound, avoiding the direct use of acetylene or harsh dehydrating conditions.
Enzyme-Catalyzed Transvinylation for Ester Synthesis
Enzymatic catalysis presents a green and highly selective method for ester synthesis. Lipases, in particular, are widely used for their ability to catalyze transesterification reactions under mild conditions. mdpi.com In the context of vinyl ester synthesis, an immobilized lipase (B570770) can catalyze the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to 4-hydroxybenzoic acid. mdpi.com This process, known as transvinylation, is highly chemoselective, meaning the enzyme can specifically target the carboxylic acid group without affecting the phenolic hydroxyl group of 4-hydroxybenzoic acid. The use of immobilized enzymes simplifies product purification as the catalyst can be easily recovered and reused. Research into the enzymatic synthesis of various esters has demonstrated yields ranging from 40% to 85%, depending on the specific substrates and reaction conditions. mdpi.com
Transition Metal-Catalyzed Transvinylation (e.g., Palladium-based systems)
Transition metal catalysts, particularly those based on palladium, have proven to be highly effective in promoting transvinylation reactions. mdpi.com Palladium(II) acetate is a commonly used catalyst for the reaction between a carboxylic acid and a vinyl ether or ester, such as vinyl acetate. mdpi.comasianpubs.org The reaction mechanism is believed to involve an oxypalladation-deoxypalladation sequence. mdpi.com The addition of co-catalysts, such as potassium hydroxide (B78521) or sulfuric acid, can significantly enhance the reaction rate and yield. mdpi.comasianpubs.org For instance, in the transvinylation of hydroxycinnamic acids, the addition of KOH or H₂SO₄ to a palladium(II) acetate catalyst increased the product yield to 96% and 95%, respectively, from 66% with the palladium catalyst alone. asianpubs.org This methodology has been successfully applied to various carboxylic acids, demonstrating its broad utility. mdpi.com Rhodium catalysts have also been shown to effectively catalyze the transvinylation of benzoic acid derivatives with excellent chemoselectivity for the carboxylic acid group over the phenolic hydroxyl group. mdpi.com
Ligand Design and Catalyst Performance Optimization in Transesterification
The synthesis of vinyl esters like this compound via transesterification or transvinylation is highly dependent on the catalytic system employed. Catalyst performance, in turn, is critically influenced by ligand design, which affects the catalyst's stability, activity, and selectivity.
Historically, mercury-based compounds were used for vinyl interchange reactions, but due to their toxicity, the focus has shifted to less hazardous alternatives, primarily palladium-based catalysts. google.comgoogle.com For palladium-catalyzed transvinylation, where a carboxylic acid reacts with vinyl acetate, the design of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. google.com Nitrogen-based ligands, such as pyridine, have been shown to stabilize palladium catalysts during vinyl interchange reactions. google.com More advanced systems utilize bidentate ligands complexed with palladium acetate, which have demonstrated efficacy in continuous reactive distillation processes for producing vinyl esters. google.com
Beyond precious metal catalysts, enzymatic catalysis presents a green and highly selective alternative. Enzymes such as Candida antarctica lipase B (CALB) have been successfully used to catalyze the synthesis of bifunctional vinyl ether esters. rsc.org These biocatalysts operate under mild conditions and can achieve high conversion rates, often exceeding 90% in under an hour. rsc.org The performance of these enzymatic catalysts can be optimized by controlling factors like temperature and solvent, with some reactions proceeding effectively in bulk (solvent-free). rsc.org
Optimizing catalyst performance is a systematic process involving several key steps. numberanalytics.com High-throughput screening (HTS) techniques enable the rapid evaluation of a wide array of catalysts and ligands under diverse reaction conditions to identify the most promising candidates. numberanalytics.com Once a lead catalyst is identified, its characterization through techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) provides insights into its structure and morphology, which are vital for understanding and improving its performance. numberanalytics.com Furthermore, ensuring catalyst stability and durability is essential for industrial applications to prevent deactivation from poisoning, sintering, or leaching of the active species. numberanalytics.com
The table below summarizes various catalytic approaches relevant to vinyl ester synthesis.
| Catalyst System | Ligand/Support | Typical Reactants | Key Performance Aspects | Reference(s) |
| Palladium Acetate | Bidentate Ligand | Carboxylic Acid, Vinyl Acetate | Enables continuous process via reactive distillation. | google.com |
| Palladium(II) Complex | Pyridine | Vinyl Ether, Alcohol | Nitrogen ligand stabilizes the catalyst. | google.com |
| Candida antarctica lipase B (CALB) | Immobilized Enzyme | Carboxylic Acid, Vinyl Ether Alcohol | High conversion (>90%) in <1 hr; mild, green conditions. | rsc.org |
| Phosphonium Salts | Alkyl/Aryl Groups | Dialkyl Carbonate, Alcohol | Effective for mono-transesterification under basic conditions. | beilstein-journals.org |
Novel Synthetic Strategies and Process Intensification
Recent advancements in chemical synthesis have focused on process intensification—developing novel methods that are more efficient, safer, and more sustainable than traditional batch processes. These strategies are directly applicable to the synthesis of this compound.
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. beilstein-journals.org In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. beilstein-journals.orgbeilstein-journals.org This high degree of control can lead to significantly improved yields and selectivities compared to batch reactions. beilstein-journals.org
For vinyl ester synthesis, a continuous process using reactive distillation has been patented. google.com In this setup, the carboxylic acid, vinyl acetate, and a homogeneous palladium-ligand catalyst are fed into a reaction column. google.com As the vinyl ester product is formed, the volatile by-product (acetic acid) and excess vinyl acetate are continuously removed, driving the reaction equilibrium towards the product side. google.com This integration of reaction and separation into a single unit operation is a hallmark of process intensification.
The advantages of flow chemistry for synthesizing complex molecules include:
Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.
Superior Control: Precise manipulation of reaction time, from milliseconds to hours, can enable reactions that are difficult to control in batch, such as those involving unstable intermediates like organolithium compounds. beilstein-journals.org
Improved Purity: The use of packed-bed reactors with polymer-supported reagents or scavengers can eliminate the need for traditional aqueous workups and column chromatography, leading to cleaner product streams. nih.gov
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.com Unlike conventional heating where heat is transferred slowly from the vessel walls, microwave irradiation directly and uniformly heats the reactants, leading to rapid temperature increases and dramatically reduced reaction times. researchgate.netconicet.gov.ar
MAOS is considered a green chemistry technique because it improves energy efficiency and often leads to higher yields and cleaner reactions with fewer by-products. researchgate.netmdpi.com Many reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. conicet.gov.arunivpancasila.ac.id For instance, the synthesis of various heterocyclic compounds has been achieved with excellent yields in minutes using microwave irradiation, compared to hours required for conventional heating. conicet.gov.ar
While specific literature on the microwave-assisted synthesis of this compound is limited, the successful application of MAOS to other esterification and cyclization reactions suggests its high potential in this area. conicet.gov.arunivpancasila.ac.id The reaction of 4-hydroxybenzoic acid or its derivatives with a vinyl source could be significantly accelerated, potentially in an open-vessel setup to allow for the removal of volatile by-products, thereby driving the reaction to completion. conicet.gov.ar
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. kahedu.edu.inkahedu.edu.in The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.
Prevention of Waste: Using highly efficient catalytic methods, such as the enzymatic synthesis with CALB, minimizes the formation of waste products and improves atom economy. rsc.orgkahedu.edu.in
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. kahedu.edu.inkahedu.edu.in Transvinylation reactions are inherently atom-economical.
Use of Renewable Feedstocks: The starting material, 4-hydroxybenzoic acid, can be synthesized from bio-based sources. mdpi.comresearchgate.net For example, engineered microbes can produce 4-hydroxybenzoate from renewable feedstocks like glycerol. researchgate.net This bio-based approach reduces reliance on petrochemicals. kahedu.edu.in
Use of Catalysis: As discussed previously, the use of selective catalytic reagents (e.g., enzymes, palladium complexes) is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. google.comrsc.orgkahedu.edu.in
Safer Solvents and Auxiliaries: Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. kahedu.edu.in Enzymatic synthesis of vinyl esters has been shown to be effective in various organic solvents as well as in bulk (solvent-free). rsc.org Water is also explored as a green solvent for many organic reactions. indianchemicalsociety.com
Eliminating organic solvents is a key goal of green chemistry, as they often contribute the most to the environmental impact and cost of a process. kahedu.edu.in Solvent-free reaction systems reduce waste, simplify purification, and can lower energy consumption.
Several of the novel synthetic strategies discussed are amenable to solvent-free conditions:
Microwave-Assisted Synthesis: Many MAOS procedures are performed "neat" or under solvent-free conditions, where the reactants themselves absorb the microwave energy. univpancasila.ac.idindianchemicalsociety.com
Enzymatic Catalysis: Lipase-catalyzed synthesis of vinyl esters can be performed in bulk, using one of the liquid reactants as the reaction medium. rsc.org This approach was successful for producing various vinyl ether esters with high yields. rsc.org
Solid-State Reactions: In some cases, reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a liquid to facilitate interaction.
For this compound, a solvent-free transesterification reaction catalyzed by an immobilized enzyme or conducted under microwave irradiation presents a highly attractive and sustainable synthetic route.
Advanced Purification and Isolation Techniques for Research-Grade Material
Achieving research-grade purity (>99%) for this compound requires a combination of advanced purification and analytical techniques. The optimal strategy often involves multiple steps to remove unreacted starting materials, catalyst residues, and reaction by-products.
A typical multi-step purification process might include:
Catalyst Removal: If a homogeneous catalyst like a palladium complex is used, it must be thoroughly removed. This can be achieved through filtration over a scavenger resin or by precipitation and filtration. For heterogeneous or immobilized catalysts, simple filtration is often sufficient. rsc.orgresearchgate.net
Extraction: Liquid-liquid extraction can be used as an initial cleanup step to separate the product from water-soluble or acid/base-soluble impurities. google.com For instance, after neutralizing the reaction mixture, an organic solvent can be used to extract the vinyl ester. google.com
Chromatography: For obtaining high-purity material, column chromatography is indispensable. researchgate.net Normal-phase flash chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/heptane is a common choice for purifying vinyl esters and related compounds. researchgate.netuva.nlacs.org The choice of eluent is critical for achieving good separation.
Crystallization/Recrystallization: As this compound is a solid at room temperature, crystallization is a powerful final purification step. uva.nl Dissolving the semi-purified product in a suitable hot solvent and allowing it to cool slowly can yield high-purity crystals, leaving impurities behind in the mother liquor. google.comgoogle.com The product can be recovered by filtration and dried under vacuum. google.com
Distillation: If impurities are significantly more or less volatile than the product, vacuum distillation or flash distillation could be employed, although this is more common for liquid products. google.com
The purity of the final product must be verified using high-resolution analytical methods. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a standard technique for assessing the purity of vinyl esters. researchgate.net For detailed analysis of impurities, Microemulsion Electrokinetic Chromatography (MEEKC) has been shown to be a selective and quantitative method for 4-hydroxybenzoates and their degradation products. nih.gov
The table below outlines common purification techniques applicable to this compound.
| Technique | Purpose | Typical Conditions/Reagents | Reference(s) |
| Column Chromatography | Primary purification to separate product from starting materials and by-products. | Silica gel stationary phase; eluent systems like PE/EtOAc or Heptane/EtOAc. | researchgate.netuva.nlacs.org |
| Recrystallization | Final purification step to achieve high purity; removes trace impurities. | Dissolution in a hot solvent (e.g., methanol, ethanol) followed by slow cooling. | google.comgoogle.comacs.org |
| Liquid-Liquid Extraction | Initial workup to remove water-soluble or pH-sensitive impurities. | Organic solvent (e.g., ethyl acetate, chloroform) and aqueous washes (e.g., NaHCO₃, brine). | google.comgoogle.com |
| Filtration | Removal of heterogeneous catalysts or precipitated solids. | Standard laboratory filtration apparatus. | rsc.orgresearchgate.net |
| Analytical Chromatography | Purity assessment and impurity profiling. | Reverse-Phase HPLC; Microemulsion Electrokinetic Chromatography (MEEKC). | researchgate.netnih.gov |
Mechanistic Investigations of Ethenyl 4 Hydroxybenzoate Reactivity
Hydrolytic Stability and Kinetic Studies
The stability of the ester bond in Ethenyl 4-hydroxybenzoate (B8730719) is a critical factor, with hydrolysis leading to the formation of 4-hydroxybenzoic acid and acetaldehyde (B116499). The kinetics and mechanisms of this breakdown are highly dependent on environmental factors such as pH, temperature, and the presence of biocatalysts.
pH-Dependent Hydrolysis Mechanisms and Rates
The hydrolysis of carboxylic acid esters like ethenyl 4-hydroxybenzoate can proceed through different mechanisms depending on the pH of the aqueous solution. ucalgary.ca These reactions are broadly categorized as base-catalyzed, acid-catalyzed, and neutral hydrolysis. nist.gov
Under acidic conditions, the hydrolysis mechanism is essentially the reverse of a Fischer esterification. ucalgary.cachemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.ca Following a series of proton transfer steps, the vinyl alcohol is eliminated as a leaving group, and the catalyst is regenerated. Unlike base-catalyzed hydrolysis, this process is an equilibrium, and the reaction can be driven towards completion by using a large excess of water. chemistrysteps.com
Temperature Effects on Hydrolytic Degradation Pathways
Temperature is a critical factor influencing the rate of hydrolytic degradation. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation, which demonstrates that for many reactions, the rate can double or triple for each 10°C increase in temperature. researchgate.net For the hydrolysis of vinyl ester resins, an increase in temperature from 20°C to 80°C leads to a rapid, exponential increase in the reaction/degradation rate. researchgate.net
The effect of temperature on reaction kinetics is quantified by the activation energy (Ea), a parameter in the Arrhenius equation. acs.org Studies on the acid hydrolysis of related p-hydroxybenzoate esters have determined activation energies, providing insight into the energy barrier of the reaction. rsc.org For instance, the activation energy for the decomposition of vinyl ester resins has been calculated to be in the range of 24-32 kcal/mol. cnrs.fr In another study, the hydrolysis of a vinyl polymer at temperatures between 150°C and 200°C was analyzed using the Arrhenius equation to determine an activation energy of 193 kJ·mol⁻¹ for the degradation of the pendant ester groups. acs.org
Elevated temperatures not only accelerate the rate of hydrolysis but can also influence the degradation pathway. In studies of glass fiber reinforced vinyl ester composites, exposure to high temperatures in aqueous environments led to significant degradation, attributed to the hydrolysis of the ester matrix. nist.gov For some polymeric systems, an initial increase in the glass transition temperature (Tg) is observed upon exposure to heat and water, which is consistent with hydrolytic degradation and the subsequent dissolution of hydrolyzed segments. nist.gov
Table 1: Activation Energies for Hydrolysis of Related Ester Compounds
| Compound Type | Condition | Activation Energy (Ea) | Reference |
| Vinyl Ester Resins | Decomposition | 24.18 - 32.27 kcal/mol | cnrs.fr |
| Poly-MBDO (Vinyl Polymer) | Pendant Group Hydrolysis | 193 kJ·mol⁻¹ | acs.org |
| Ethyl p-Hydroxybenzoate | Acid Hydrolysis | 16,130 cal/mol | rsc.org |
Enzymatic Hydrolysis Mechanisms (e.g., esterase activity)
Esterases (carboxyl ester hydrolases) are enzymes capable of catalyzing the hydrolysis of ester bonds. This biocatalytic pathway is a key degradation mechanism for compounds like this compound in biological systems. The enzymatic reaction typically proceeds via the hydrolysis of the ester linkage to yield 4-hydroxybenzoic acid and the corresponding alcohol (in this case, vinyl alcohol, which tautomerizes to acetaldehyde). nih.gov
Specific research has identified esterases with activity towards substrates structurally related to this compound. An Enterobacter cloacae strain, isolated from a supplement preserved with parabens (alkyl 4-hydroxybenzoates), demonstrated the ability to rapidly hydrolyze these esters to 4-hydroxybenzoic acid as the first step in their degradation. nih.govnih.gov The enzyme from a sonicated culture was highly efficient, hydrolyzing 6.6 mM of methylparaben within 15 minutes. nih.gov
Furthermore, studies on other bacterial enzymes have shown a broad substrate range that includes vinyl esters. An esterase (Est_1092) from Lactobacillus plantarum and another novel esterase (Tan410) from a soil metagenomic library were both found to hydrolyze not only various phenolic esters like methyl 4-hydroxybenzoate but also vinyl benzoate (B1203000). nih.gov This demonstrates that esterases exist in nature that can effectively cleave the vinyl ester bond. Lipases, a subclass of esterases, are also active on solutions of short-chain vinyl esters. researchgate.net The mechanism of these hydrolases typically involves an active site serine residue that acts as a nucleophile to attack the ester's carbonyl carbon, leading to the cleavage of the ester bond.
Table 2: Documented Enzymatic Activity on Structurally Related Esters
| Enzyme Source | Substrates Hydrolyzed | Products | Reference |
| Enterobacter cloacae strain EM | Methyl-, Ethyl-, Propyl-paraben | 4-Hydroxybenzoic acid, corresponding alcohol | nih.govnih.gov |
| Lactobacillus plantarum (Est_1092) | Vinyl benzoate, Methyl 4-hydroxybenzoate | Benzoic acid, 4-Hydroxybenzoic acid | nih.gov |
| Soil Metagenomic Library (Tan410) | Vinyl benzoate, Methyl 4-hydroxybenzoate | Benzoic acid, 4-Hydroxybenzoic acid | nih.gov |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. These reactions, such as etherification and acylation, can alter the molecule's physical and chemical properties while potentially leaving the vinyl ester group intact if conditions are carefully controlled.
Etherification and Alkylation Reactions for Functionalization
The phenolic hydroxyl group can undergo etherification, a common reaction for phenols. One of the most well-known methods is the Williamson etherification, which has been used for the synthesis of derivatives of the closely related compound, 4-vinylphenol (B1222589) (4-hydroxystyrene). researchgate.net This reaction typically involves deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form an ether. This strategy has been applied to synthesize monomers like 1-((6-Bromohexyl)oxy)-4-vinylbenzene from 4-vinylphenol. researchgate.net
Alkylation of the phenolic hydroxyl group is another important functionalization strategy. In studies involving poly(4-hydroxystyrene), a polymeric analogue, the phenolic groups can be alkylated. google.com Model studies on the acid-catalyzed crosslinking of poly(4-hydroxystyrene) show that both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) can occur. acs.org These reactions demonstrate that the phenolic hydroxyl is a reactive handle for introducing new alkyl groups into the molecule's structure. Such modifications can be used to tune properties like solubility or to prepare more complex monomers for polymerization. researchgate.net
Acylation and Other Derivatization Strategies
Acylation of the phenolic hydroxyl group is a classical derivatization strategy that converts the phenol into a new ester. nih.govresearchgate.net This reaction can be achieved using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base. researchgate.netresearchgate.net For example, the synthesis of poly(4-acetoxystyrene) is achieved through the acetylation of poly(4-hydroxystyrene). researchgate.net Applying this to this compound would result in a molecule with two different ester functionalities. This type of derivatization is frequently employed to create prodrugs or to protect the hydroxyl group during other synthetic transformations. nih.gov
A wide range of derivatizing agents can be used to modify hydroxyl groups to enhance properties for analysis or to build more complex molecules. researchgate.net Besides acylation, other strategies include reactions with isocyanates to form carbamates or with sulfonyl chlorides to form sulfonate esters. researchgate.net These derivatization reactions highlight the versatility of the phenolic hydroxyl group as a point for chemical modification to create a diverse array of functionalized molecules from the this compound scaffold.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The reactivity of this compound is significantly modulated by hydrogen bonding. The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). This duality allows for the formation of intricate intermolecular hydrogen bonding networks. nih.govnih.gov
In the solid state, molecules like methyl 4-hydroxybenzoate, a close analog, are known to form extensive three-dimensional frameworks through O-H⋯O hydrogen bonds. nih.gov These interactions create specific supramolecular structures, or synthons, which can influence the accessibility of reactive sites. nih.gov The formation of such hydrogen bonds can alter the electronic properties of the molecule. For instance, donation of a hydrogen bond by the phenolic -OH group can increase the electron density of the oxygen atom it interacts with, potentially affecting the nucleophilicity of the aromatic ring or the reactivity of the ester group. tue.nl
The strength and nature of these hydrogen bonds are pivotal in catalysis and reaction control. wikipedia.orguni-regensburg.de In solution, the solvent can compete for hydrogen bonding sites, influencing the equilibrium between different conformational states and, consequently, the molecule's reactivity. For example, in a protic solvent, the solvent molecules can form hydrogen bonds with both the hydroxyl and carbonyl groups, which can stabilize the ground state and potentially increase the activation energy for certain reactions. Conversely, in a non-polar solvent, intermolecular self-association through hydrogen bonding is more likely, which could pre-organize the molecules for specific reactions like polymerization.
The influence of hydrogen bonding on reactivity can be summarized as follows:
Electronic Modulation: Hydrogen bonding can alter the electron density distribution within the molecule. Deprotonation or even partial polarization of the phenolic O-H bond through hydrogen bonding increases the electron-donating ability of the hydroxyl group, thereby enhancing the nucleophilicity of the aromatic ring towards electrophiles. rsc.orgnih.gov
Steric Shielding: The formation of a hydrogen-bonded network can sterically hinder the approach of reactants to specific sites on the molecule.
Substrate Orientation: In catalyzed reactions, hydrogen bonding can play a crucial role in orienting the substrate within the catalyst's active site, leading to enhanced selectivity and reaction rates. wikipedia.org
Reactions of the Ethenyl (Vinyl) Moiety
The vinyl group of this compound is an active site for a variety of addition and polymerization reactions. Its reactivity is governed by the electronic effects of the adjacent ester oxygen.
Electrophilic and Nucleophilic Addition Reactions Across the Double Bond
The vinyl group, being part of a vinyl ester, has its electron density influenced by the electron-withdrawing nature of the acyl group. This makes its reactivity distinct from simple alkenes.
Electrophilic Addition: Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich double bond. numberanalytics.comnumberanalytics.com The general mechanism proceeds through a carbocation intermediate. libretexts.orgyoutube.comsavemyexams.com For this compound, the reaction would proceed as follows:
The electrophile (E⁺) attacks the π-bond of the vinyl group, leading to the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the addition.
The nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product.
Due to the oxygen atom attached to the vinyl group, the carbocation formed at the α-carbon is stabilized by resonance. However, the electron-withdrawing effect of the para-substituted benzoyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.
Interactive Table: Predicted Products of Electrophilic Addition
| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
|---|---|---|---|
| HBr | H⁺ | Br⁻ | 1-bromoethyl 4-hydroxybenzoate |
| H₂O (acid-catalyzed) | H⁺ | H₂O | Acetaldehyde and 4-hydroxybenzoic acid (via hydrolysis of the intermediate hemiacetal) |
Nucleophilic Addition: While less common for alkenes, the electron-withdrawing nature of the ester group can make the double bond susceptible to nucleophilic attack, particularly in conjugate addition-type reactions, although this is more characteristic of α,β-unsaturated carbonyl systems. science.govlibretexts.org In specific cases, highly reactive nucleophiles can add across the double bond. science.gov The reaction is often catalyzed and may involve the formation of an intermediate carbanion.
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
The vinyl group of this compound can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. mdpi.com
Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgucalgary.ca The vinyl group in this compound can act as a dienophile. The electron-withdrawing ester group makes it an electron-deficient dienophile, which reacts readily with electron-rich dienes in a "normal-demand" Diels-Alder reaction. ucalgary.caimperial.ac.uk The reaction is typically stereospecific. ucalgary.cauc.pt
Example: The reaction of this compound with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed efficiently to yield a cyclohexene (B86901) derivative. The reversibility of some Diels-Alder reactions at high temperatures, known as the retro-Diels-Alder reaction, is also a notable characteristic. masterorganicchemistry.com
[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. pku.edu.cn These reactions are often promoted photochemically or by specific catalysts. nih.gov The intramolecular [2+2] cycloaddition of ene-ketenes is an example of the versatility of this reaction type. pku.edu.cn While less common than the Diels-Alder reaction for simple alkenes, the electronic nature of the vinyl ester could make it a suitable partner in certain catalyzed [2+2] cycloadditions. mdpi.comrsc.org
Cross-Linking Potential of the Vinyl Group
The presence of the vinyl group imparts the ability for this compound to undergo polymerization. This can be initiated by radical, cationic, or anionic initiators. In the context of polymer chemistry, this monomer can be used to form homopolymers or be incorporated into copolymers with other vinyl monomers.
The bifunctional nature of the molecule (a polymerizable vinyl group and a reactive phenolic hydroxyl group) gives it significant potential as a cross-linking agent. After polymerization through the vinyl groups to form a linear polymer, the pendant 4-hydroxyphenyl groups can undergo further reactions. For example, they could react with cross-linking agents like formaldehyde (B43269) or epoxides, leading to the formation of a three-dimensional polymer network. This cross-linking would impart enhanced thermal stability, mechanical strength, and chemical resistance to the resulting material.
Aromatic Ring Reactivity and Functionalization
The benzene (B151609) ring of this compound is substituted with two groups: a hydroxyl group (-OH) and a vinyloxycarbonyl group (-O-CO-CH=CH₂). Their electronic effects dictate the reactivity and regioselectivity of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egnptel.ac.inlibretexts.org The outcome of the reaction on a substituted benzene ring is determined by the directing effects of the substituents already present. wikipedia.org
Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org
Ester (-O-CO-R) group: This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring, making it less nucleophilic. wikipedia.org
In this compound, these two groups are para to each other. The powerful activating and directing effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the ester group. issr.edu.kh Therefore, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (and meta to the ester group).
Interactive Table: Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂ / FeBr₃ or Br₂ in a polar solvent | Br⁺ | Ethenyl 3-bromo-4-hydroxybenzoate and Ethenyl 3,5-dibromo-4-hydroxybenzoate |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | Ethenyl 4-hydroxy-3-nitrobenzoate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-hydroxy-3-sulfobenzoic acid ethenyl ester |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Generally low yielding due to deactivation by the ester and potential complexation of the catalyst with the hydroxyl and carbonyl groups. libretexts.org |
The high reactivity conferred by the phenol group means that reactions like bromination may proceed even without a Lewis acid catalyst and can be difficult to stop at monosubstitution, often leading to the dibrominated product. issr.edu.kh For reactions like Friedel-Crafts, the presence of the deactivating ester group and the Lewis basic hydroxyl and carbonyl groups, which can coordinate to the Lewis acid catalyst, often inhibits the reaction. libretexts.org
Halogenation and Nitration Strategies
The aromatic core of this compound is susceptible to electrophilic aromatic substitution reactions, primarily governed by the directing effects of the hydroxyl (-OH) and the ethenylcarboxy (-O-CO-CH=CH₂) groups. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. libretexts.org Conversely, the ester group is a deactivating group, which also directs incoming electrophiles to the meta position relative to itself, which corresponds to the ortho positions relative to the hydroxyl group. The strong activating effect of the hydroxyl group typically dominates, leading to substitution at positions 3 and 5.
Halogenation
The halogenation of 4-hydroxybenzoate derivatives, such as the methyl ester, has been documented. For instance, the bromination of methyl 4-hydroxybenzoate can yield methyl 3,5-dibromo-4-hydroxybenzoate. rsc.org This suggests that this compound would likely undergo a similar reaction. The process involves treating the compound with a halogenating agent, such as bromine (Br₂) or chlorine (Cl₂), often in the presence of a Lewis acid catalyst, though the highly activated ring may not require one. Enzymatic halogenation of 4-hydroxybenzoate to 3-bromo-4-hydroxybenzoate has also been demonstrated using flavin-dependent halogenases, highlighting a biochemical approach to this transformation. nih.gov
The general mechanism for electrophilic halogenation involves the attack of the electron-rich aromatic ring on the electrophilic halogen species (e.g., Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the halogenated product. Given the directing effects of the hydroxyl group, the primary products expected from the monohalogenation of this compound are ethenyl 3-chloro-4-hydroxybenzoate and ethenyl 3-bromo-4-hydroxybenzoate. Dihalogenation at positions 3 and 5 is also highly probable under appropriate reaction conditions.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov For phenolic compounds, the reaction conditions must be carefully controlled to prevent oxidation of the ring. The nitration of 4-hydroxybenzoic acid and its esters has been studied, providing a model for the reactivity of this compound. google.comaalto.fi
Research on the nitration of methyl 4-hydroxybenzoate has shown that the reaction can proceed efficiently under continuous flow conditions. aalto.fi This method offers enhanced safety and control over the reaction parameters. The hydroxyl group's strong ortho, para-directing influence favors the formation of the 3-nitro derivative. Indeed, the synthesis of 4-hydroxy-3-nitrobenzoic acid from 4-hydroxybenzoic acid is a well-established process. google.com The presence of a vinyl group in a related structure, p-vinylphenyl-3-nitroso-4-hydroxybenzoate, found in the natural product ferroverdin A, further suggests that the vinyl ester functionality is compatible with electrophilic substitution on the aromatic ring. nih.gov
The table below summarizes representative conditions for the nitration of a 4-hydroxybenzoate derivative, which can be extrapolated to this compound.
| Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | 25-35% HNO₃, Sodium Nitrite (catalyst) | Water/Nitric Acid | 20-40 | 4-Hydroxy-3-nitrobenzoic acid | High | google.com |
| Methyl 4-hydroxybenzoate | Nitric Acid | - | - | Methyl 4-hydroxy-3-nitrobenzoate | - | aalto.fi |
Metal-Catalyzed Coupling Reactions on the Aromatic Core
The functionalization of the aromatic core of this compound can be further extended through metal-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate, which can participate in the catalytic cycle. This initial step is achieved through the halogenation strategies discussed in the previous section. Once halogenated, ethenyl 3-halo-4-hydroxybenzoate can serve as a substrate for various coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgharvard.eduorganic-chemistry.org This reaction is widely used to form biaryl structures. For instance, ethenyl 3-bromo-4-hydroxybenzoate could be coupled with a variety of arylboronic acids to generate a diverse library of 3-aryl-4-hydroxybenzoate derivatives.
The catalytic cycle generally involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated this compound. libretexts.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. organic-chemistry.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orguwindsor.ca A halogenated this compound could be coupled with various alkenes to introduce new unsaturated side chains at the 3-position. For example, reaction with an acrylate (B77674) ester would yield a cinnamic acid derivative. The Heck reaction typically proceeds with trans selectivity in the newly formed double bond. organic-chemistry.org
The table below summarizes general conditions for these palladium-catalyzed coupling reactions, which would be applicable to a halogenated derivative of this compound.
| Reaction | Coupling Partners | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, DMF, Water | libretexts.orgorganic-chemistry.orgscirp.org |
| Heck-Mizoroki | Aryl Halide + Alkene | Pd(OAc)₂ or PdCl₂ with Phosphine Ligands | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile (B52724), Toluene | organic-chemistry.orguwindsor.cantu.edu.sg |
These metal-catalyzed strategies significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents onto the aromatic core, thereby enabling the creation of novel compounds with potentially diverse applications.
Polymerization Studies and Advanced Polymeric Architectures from Ethenyl 4 Hydroxybenzoate
Homopolymerization of Ethenyl 4-hydroxybenzoate (B8730719)
The synthesis of homopolymers from ethenyl 4-hydroxybenzoate can be achieved through several polymerization methodologies, each offering distinct levels of control over the polymer's molecular weight, architecture, and properties.
Free Radical Polymerization Kinetics and Mechanisms
Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. For monomers like 4-acetoxystyrene (B54282), FRP proceeds readily. The polymerization is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. acs.org The resulting polymer, poly(4-acetoxystyrene), can be subsequently hydrolyzed to poly(4-hydroxystyrene). acs.org
The kinetics of the free radical polymerization of styrene (B11656) derivatives are influenced by the nature of the substituent on the aromatic ring. Monomers with electron-withdrawing substituents generally polymerize faster than those with electron-donating substituents. acs.org The acetoxy group in 4-acetoxystyrene is considered to be moderately electron-withdrawing, which influences the reactivity of the vinyl group. The polymerization rate in FRP is typically first order with respect to the monomer concentration and to the square root of the initiator concentration. youtube.com The termination of growing polymer chains occurs primarily through bimolecular recombination or disproportionation. metu.edu.tr
Controlled/Living Radical Polymerization (CLRP) Techniques (e.g., RAFT, ATRP, NMP)
To achieve better control over the polymerization process, controlled/living radical polymerization (CLRP) techniques have been successfully applied to monomers like 4-acetoxystyrene. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
Atom Transfer Radical Polymerization (ATRP): ATRP has been effectively used for the polymerization of 4-acetoxystyrene. nih.govchemicalbook.com This technique involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. The polymerization of 4-acetoxystyrene via ATRP can be conducted under controlled conditions to yield well-defined polymers. nih.gov For instance, surface-initiated ATRP of 4-acetoxystyrene has been employed to create polymer brushes with a high concentration of phenolic hydroxyl groups after hydrolysis. nih.gov The polymerization conditions, including temperature, duration, monomer concentration, and catalyst-to-monomer ratio, are crucial for achieving good control. nih.gov
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | PDI (Mw/Mn) | Reference |
| 4-Acetoxystyrene | Immobilized initiator | CuBr/Me4Cyclam | DMF | 60 | - | nih.gov |
| 4-Acetoxystyrene | - | - | - | - | < 1.36 | researchgate.net |
Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CLRP technique that has been used for the "living" free radical polymerization of 4-acetoxystyrene. acs.orgacs.org This method utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to reversibly cap the growing polymer chains. acs.org The polymerization can be initiated using either a unimolecular initiator or a bimolecular system consisting of a conventional radical initiator and a nitroxide. acs.org NMP of 4-acetoxystyrene allows for the synthesis of well-defined poly(4-acetoxystyrene) with narrow polydispersity, which can then be converted to poly(4-hydroxystyrene). acs.orgacs.org
| Monomer | Initiating System | Temp (°C) | PDI (Mw/Mn) | Reference |
| 4-Acetoxystyrene | TEMPO/BPO | 125-130 | Low | acs.org |
| 4-Acetoxystyrene | Unimolecular initiator (TEMPO-based) | 125-130 | Low | acs.org |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers. While specific studies on the RAFT polymerization of this compound are scarce, the RAFT polymerization of vinyl esters, in general, has been extensively reviewed. researchgate.net The choice of the RAFT agent is critical for controlling the polymerization of vinyl esters. researchgate.net For the related monomer, 4-acetoxystyrene, RAFT polymerization has been successfully demonstrated. researchgate.net
Cationic Polymerization Pathways and Characteristics
Cationic polymerization is a suitable method for vinyl monomers with electron-donating substituents. However, the acetoxy group in 4-acetoxystyrene is electron-withdrawing, which generally disfavors conventional cationic polymerization. Despite this, living cationic polymerization of 4-acetoxystyrene has been achieved using specific initiating systems. researchgate.netresearchgate.net For instance, a dicumyl chloride (DCC)/SnCl₄/n-Bu₄NBr initiating system in CH₂Cl₂ at -15 °C has been used to conduct the living cationic polymerization of 4-acetoxystyrene, yielding polymers with low polydispersity (Mw/Mn = 1.3). researchgate.net The presence of a proton trap like 2,6-di-tert-butylpyridine (B51100) (DTBP) is often necessary to inhibit initiation by impurity moisture. researchgate.net The kinetics of the polymerization can be optimized to control the reaction rate. researchgate.net
| Monomer | Initiating System | Solvent | Temp (°C) | PDI (Mw/Mn) | Reference |
| 4-Acetoxystyrene | Dicumyl chloride/SnCl₄/n-Bu₄NBr | CH₂Cl₂ | -15 | 1.3 | researchgate.net |
| 4-Acetoxystyrene | 1-Phenylethyl chloride/SnCl₄/n-Bu₄NBr | CH₂Cl₂ | -15 | - | researchgate.net |
Anionic and Coordination Polymerization Methodologies
Direct anionic polymerization of this compound is challenging due to the presence of the acidic phenolic proton in the parent molecule, 4-hydroxystyrene, which would terminate the anionic chain carrier. Therefore, protection of the hydroxyl group is necessary. While there is no direct report on the anionic polymerization of this compound, studies on the anionic polymerization of protected 4-hydroxystyrene derivatives, such as tert-butyl 4-vinylbenzoate, provide valuable insights. acs.org The anionic polymerization of such protected monomers can proceed in a living manner, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. jst.go.jp
Coordination polymerization of this compound is not a commonly reported method. This technique is typically employed for nonpolar monomers like olefins and dienes using transition metal catalysts. The polar nature of the benzoate (B1203000) group would likely interfere with the coordination catalyst.
Copolymerization with Other Vinyl Monomers
Copolymerization of this compound with other vinyl monomers is a key strategy to tailor the properties of the resulting materials. The incorporation of different monomer units allows for the fine-tuning of properties such as glass transition temperature, solubility, and chemical reactivity.
Determination of Reactivity Ratios and Copolymer Composition
The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation). researchgate.net
For the copolymerization of 4-acetoxystyrene (M₁) with various comonomers (M₂), reactivity ratios have been determined. For example, in the copolymerization with styrene, the reactivity ratios are r₁(4-acetoxystyrene) = 1.02 and r₂(styrene) = 0.80. sigmaaldrich.com These values, being close to unity, suggest that the two monomers have similar reactivities towards the growing polymer chains, leading to the formation of a random copolymer. In the case of copolymerization with methyl methacrylate (B99206), the reactivity ratios are r₁(4-acetoxystyrene) = 0.76 and r₂(methyl methacrylate) = 0.88, again indicating a tendency for random copolymerization. sigmaaldrich.com When copolymerized with maleic anhydride (B1165640), the reactivity ratios are both zero, which is characteristic of a system that forms a perfectly alternating copolymer. sigmaaldrich.com
The study of statistical copolymerization of 4-acetoxystyrene with a range of other vinyl monomers, including 4-tert-butylstyrene, various methacrylates, and benzyl (B1604629) methacrylate, has been conducted to understand the influence of copolymer composition on physical properties like the glass transition temperature. digitellinc.com
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type | Reference |
| 4-Acetoxystyrene | Styrene | 1.02 | 0.80 | Random | sigmaaldrich.com |
| 4-Acetoxystyrene | Methyl Methacrylate | 0.76 | 0.88 | Random | sigmaaldrich.com |
| 4-Acetoxystyrene | Maleic Anhydride | 0 | 0 | Alternating | sigmaaldrich.com |
| Styrene | 4-Vinylpyridine | 0.335 | 0.700 | - | metu.edu.tr |
These reactivity ratios are crucial for predicting the microstructure of the copolymer and for designing materials with specific properties.
Synthesis of Random and Alternating Copolymers
The synthesis of copolymers from this compound, also known as 4-vinylphenyl-4-hydroxybenzoate, can be approached through various polymerization techniques to achieve either random or alternating arrangements of the monomer units. The choice of comonomer and polymerization method is crucial in determining the final polymer architecture and properties.
Random Copolymers: Random copolymers are synthesized when the reactivity ratios of the two monomers are close to one, or more commonly, through free radical polymerization where control over the sequence is limited. For this compound, copolymerization with common vinyl monomers like styrene or acrylates can lead to random copolymers. For instance, random copolymers of styrene and 4-vinyl phenol (B47542), a structurally similar monomer, have been synthesized by bulk copolymerization using an initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis. ustc.edu.cn This method provides a pathway to polymers where the distribution of the functional hydroxybenzoate groups is statistically distributed along the polymer chain. Controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to synthesize random copolymers with better control over molecular weight and dispersity. nih.gov
Alternating Copolymers: Achieving a perfectly alternating structure typically requires specific monomer pairs where the cross-propagation is significantly favored over homo-propagation. This is often observed in systems with strong electron-donating and electron-accepting monomers. scielo.br this compound, with its vinyl group, can be copolymerized with electron-deficient monomers like maleic anhydride or its derivatives to promote alternation. cmu.edu RAFT polymerization has been shown to be an effective method for synthesizing well-defined alternating copolymers of hydroxy-functionalized vinyl ethers with maleimides, suggesting a viable route for this compound as well. nih.gov The synthesis of alternating copolymers often results in materials with distinct properties compared to their random counterparts due to the regular arrangement of functional groups. rsc.orgmdpi.com
| Copolymer Type | Potential Comonomers | Polymerization Technique | Key Characteristics |
| Random | Styrene, Methyl Methacrylate | Free Radical, RAFT | Statistical distribution of monomer units |
| Alternating | Maleic Anhydride, N-substituted Maleimides | RAFT, Complex-Radical | Regular A-B-A-B monomer sequence |
Block Copolymer Architectures Utilizing this compound
Block copolymers are comprised of two or more long sequences or "blocks" of different homopolymers. The synthesis of block copolymers containing this compound can be achieved through controlled/"living" polymerization techniques, which allow for the sequential addition of different monomers.
Methods like Atom Transfer Radical Polymerization (ATRP) and RAFT are particularly well-suited for this purpose. nih.gov A typical synthesis would involve first polymerizing a different vinyl monomer, such as styrene, to create a "macroinitiator" or "macro-RAFT agent". nih.govresearchgate.net This polymer chain remains active at its end and can then initiate the polymerization of this compound, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock architectures. nih.gov
For example, block copolymers of polystyrene and poly(4-vinyl phenol) have been successfully synthesized. ustc.edu.cn This demonstrates the feasibility of incorporating the phenolic functionality, central to this compound, into well-defined block structures. The synthesis of block copolymers containing liquid crystalline polyesters derived from 4-hydroxybenzoate has also been reported, indicating the potential for creating highly ordered materials. orientjchem.org The distinct blocks can phase-separate on a nanometer scale, leading to the formation of various morphologies (e.g., lamellae, cylinders, spheres) which are of interest for a wide range of applications. nih.gov
| Block Copolymer Architecture | Synthetic Strategy | Potential Block Segments | Resulting Properties |
| A-B Diblock | Sequential monomer addition via RAFT or ATRP | Polystyrene, Poly(methyl methacrylate) | Nanoscale phase separation, formation of ordered domains |
| A-B-A Triblock | Use of a bifunctional initiator or sequential addition | Poly(ethylene glycol), Polystyrene | Thermoplastic elastomeric behavior, unique solution properties |
Graft Copolymer Synthesis and Characterization
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. nih.gov There are three main strategies for synthesizing graft copolymers that can be applied to this compound: "grafting onto," "grafting from," and "grafting through."
In the "grafting from" approach, the main polymer backbone is first synthesized with initiator sites along its chain. These sites are then used to initiate the polymerization of a second monomer, growing the grafts from the backbone. For this compound, the phenolic hydroxyl group could be modified to act as an initiator for ring-opening polymerization of cyclic esters like ε-caprolactone, resulting in a poly(this compound) backbone with polyester (B1180765) grafts.
The "grafting onto" method involves reacting pre-formed polymer chains with functional groups on a polymer backbone. For example, a polymer with reactive side chains could be reacted with a homopolymer of this compound that has a reactive end group.
The "grafting through" technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). An this compound macromonomer could be synthesized and then copolymerized with another vinyl monomer to form a graft copolymer. mdpi.com
A study on the graft polymerization of vinyl benzoate onto a polyurethane backbone demonstrated improved mechanical and shape memory properties, highlighting the potential for functionalizing existing polymers with benzoate-containing monomers. researchgate.net Radiation-induced graft copolymerization is another powerful technique for grafting vinyl monomers onto various substrates. researchgate.netecnu.edu.cn
| Grafting Strategy | Description | Example with this compound |
| Grafting From | Initiating polymerization of a second monomer from the backbone | Modifying the hydroxyl group of poly(this compound) to initiate polymerization of another monomer. |
| Grafting Onto | Attaching pre-formed polymer chains to a backbone | Reacting an end-functionalized poly(this compound) with a reactive polymer backbone. |
| Grafting Through | Copolymerizing a monomer with a macromonomer | Synthesizing an this compound macromonomer and copolymerizing it with another vinyl monomer. |
Functional Polymers and Advanced Architectures
Synthesis of Star and Dendritic Polymers Incorporating this compound Units
Star Polymers: Star polymers consist of several linear polymer chains linked to a central core. researchgate.net The synthesis of star polymers can be achieved through two primary methods: "arm-first" and "core-first". nih.govrsc.org
In the "arm-first" approach, linear polymer arms are synthesized first using a living polymerization technique. These living polymer chains, which could be poly(this compound), are then reacted with a multifunctional linking agent to form the star polymer. nih.gov
The "core-first" method involves using a multifunctional initiator from which the polymer arms are grown simultaneously. A core molecule with multiple initiating sites would be used to initiate the polymerization of this compound, resulting in a star-shaped polymer. psu.edu
Dendritic Polymers: Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules. Dendrimers are perfectly branched with a well-defined structure, while hyperbranched polymers have a more random branching pattern. thno.org The synthesis of dendrimers is a stepwise process, either divergent (growing from the core outwards) or convergent (synthesizing the branches first and then attaching them to a core). mdpi.comscielo.org A patent describes the synthesis of dendritic polymers from hydroxystyrene (B8347415) derivatives, which are structurally analogous to this compound, suggesting that similar synthetic strategies could be employed. google.com The high density of functional groups (the hydroxyl group of the benzoate moiety) on the periphery of such dendritic structures would make them interesting candidates for applications in catalysis and sensing.
Polymer Networks and Cross-linked Materials
This compound is a suitable monomer for the creation of polymer networks and cross-linked materials due to its polymerizable vinyl group and its functional phenolic hydroxyl group. Cross-linking creates a three-dimensional network structure, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.com
Cross-linking can be achieved in several ways. One method is to copolymerize this compound with a multifunctional monomer that has two or more polymerizable groups, such as divinylbenzene (B73037) or ethylene (B1197577) glycol dimethacrylate. google.com This creates covalent cross-links during the polymerization process itself.
Alternatively, the phenolic hydroxyl groups on the poly(this compound) chains can be used for post-polymerization cross-linking. These hydroxyl groups can react with various cross-linking agents, such as aldehydes, isocyanates, or epoxides, to form a stable network. specialchem.comgoogle.com The density of the cross-links can be controlled by the amount of cross-linking agent used, allowing for the tuning of the material's properties from a soft gel to a rigid thermoset. rsc.org
Responsive Polymers and Stimuli-Responsive Materials (e.g., pH, temperature, light)
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. nih.govrsc.org The chemical structure of this compound, specifically the phenolic hydroxyl group, makes it an excellent candidate for creating pH-responsive polymers.
pH-Responsive Materials: The phenolic hydroxyl group has an acidic proton. In aqueous solutions, the state of this group (protonated or deprotonated) will depend on the pH of the solution. mdpi.com At pH values below its pKa, the hydroxyl group will be protonated and largely non-ionic. At pH values above its pKa, the group will deprotonate to form a phenoxide anion. This change from a neutral to a charged state can induce significant changes in the polymer's conformation and solubility. For example, a polymer that is collapsed and hydrophobic at low pH may become extended and hydrophilic at high pH due to electrostatic repulsion between the charged phenoxide groups. rsc.orgmdpi.com This property can be used to design nanoparticles that release a payload in response to a specific pH change. nih.govrsc.org
Light-Responsive Materials: To impart light sensitivity, this compound could be copolymerized with monomers containing photo-responsive groups like azobenzene (B91143) or spiropyran. rsc.org These groups undergo reversible isomerization upon exposure to specific wavelengths of light, which can trigger changes in the polymer's properties.
| Stimulus | Responsive Moiety | Mechanism of Response | Potential Application |
| pH | Phenolic Hydroxyl Group | Protonation/deprotonation leading to changes in charge and solubility. mdpi.com | pH-triggered drug release, sensors. |
| Temperature | Copolymerized with NIPAAm | Change in polymer-solvent interactions leading to a phase transition (LCST). researchgate.net | Smart surfaces for cell culture, injectable hydrogels. |
| Light | Copolymerized with Azobenzene | Photoisomerization leading to conformational changes. rsc.org | Photo-controlled actuators, rewritable optical materials. |
Incorporation into Liquid Crystalline Polymers
The incorporation of rigid, rod-like molecular units, known as mesogens, into a polymer structure can induce liquid crystalline (LC) behavior, leading to materials with a unique combination of fluid-like processability and solid-like molecular order. These liquid crystalline polymers (LCPs) are broadly classified into main-chain LCPs (MCLCPs), where the mesogens form the polymer backbone, and side-chain LCPs (SCLCPs), where the mesogens are attached as pendant groups to a flexible polymer backbone. medcraveebooks.com
This compound, with its inherent rigid phenyl benzoate group, is a prime candidate to act as a mesogenic unit. While extensive research has focused on main-chain thermotropic LCPs derived from monomers like 4-hydroxybenzoic acid (HBA) mdpi.commdpi.comresearchgate.net, the vinyl functionality of this compound makes it particularly suited for the synthesis of side-chain liquid crystalline polymers via chain-growth polymerization.
In a hypothetical SCLCP synthesis, this compound would serve as the monomer. The polymerization of its vinyl group would create a flexible polymer backbone, likely based on polystyrene, from which the phenyl benzoate mesogens are appended. The tendency of these rigid side groups to align in a preferred direction would be responsible for the formation of liquid crystalline phases, such as nematic or smectic phases. mdpi.com The structure of such a polymer is depicted below.
The properties of the resulting SCLCP, including the type of mesophase and the temperature range of its stability, would be influenced by several factors:
Polymer Backbone Flexibility: The inherent flexibility of the poly(ethenyl) backbone allows the pendant mesogenic groups the motional freedom to self-organize.
Mesogen Structure: The length, rigidity, and polarity of the phenyl benzoate group are critical for establishing and maintaining liquid crystalline order.
Spacer Length: While not intrinsically present in the this compound monomer, a flexible spacer could be incorporated between the backbone and the mesogen to decouple their motions, often leading to more well-defined LC phases. This would require modification of the initial monomer.
Analogous systems, such as vinyl polymers with benzoxazole (B165842) side groups or those derived from other functionalized styrene monomers, have been shown to exhibit thermotropic liquid crystalline behavior. nih.gov For instance, studies on copolymers of 4-vinylphenol (B1222589) have demonstrated that the introduction of specific functional groups can significantly influence the polymer's properties. researchgate.net The synthesis would typically proceed via free-radical or controlled radical polymerization techniques, which are well-suited for vinyl monomers.
Post-Polymerization Modification Strategies of Derived Polymers
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. rsc.org Polymers derived from this compound, essentially poly(this compound), possess versatile reactive handles that allow for a wide range of chemical transformations. The primary sites for modification are the ester linkage and the terminal phenolic hydroxyl group.
A key modification strategy involves the hydrolysis of the benzoate ester group to yield poly(4-vinylphenol), also known as poly(4-hydroxystyrene). google.comwikipedia.org This transformation is significant because 4-vinylphenol monomer is unstable and prone to spontaneous polymerization, making its direct, controlled polymerization challenging. google.com By polymerizing the stable, protected monomer (this compound or its common analog, 4-acetoxystyrene) and subsequently removing the protecting group, well-defined poly(4-vinylphenol) architectures can be achieved. researchgate.netacs.org
The hydrolysis can be carried out under various conditions, as summarized in the table below.
| Reaction | Reagents/Catalyst | Conditions | Outcome | Reference(s) |
| Hydrolysis (Base-catalyzed) | Sodium Hydroxide (B78521) (aq) / Tetrahydrofuran | Room Temperature | Deacetylation to form poly(4-vinylphenol) | researchgate.net |
| Hydrolysis (Ammonia) | Ammonium Hydroxide or Gaseous Ammonia | 50°C - 150°C | Hydrolysis of poly(4-acetoxystyrene) to poly(4-hydroxystyrene) | google.com |
| Hydrolysis (Amine) | Hydroxylamine | - | Conversion of poly(4-acetoxystyrene) copolymers to poly(4-hydroxystyrene) copolymers | google.com |
| Transesterification (Acid-catalyzed) | Methanol / Sulfuric Acid | Hot | Methanolysis of poly(4-acetoxystyrene) to poly(4-vinylphenol) | google.com |
| Transesterification (Base-catalyzed) | Methanol / Sodium Methylate | - | Ester interchange reaction to yield poly(4-vinylphenol) | google.com |
| Deacetylation (Hydrazine) | Hydrazine Hydrate / Dioxane | - | Formation of poly(4-vinylphenol) from poly(4-acetoxystyrene) | researchgate.net |
Once poly(4-vinylphenol) is obtained, its phenolic hydroxyl group becomes a versatile platform for further functionalization. A variety of modification reactions can be performed, including:
These modifications allow for the precise tailoring of the polymer's chemical and physical properties. For example, introducing hydrophobic alkyl groups can alter the polymer's swelling behavior in different solvents. researchgate.net The ability to start with a well-defined polymer scaffold and subsequently introduce a wide array of functionalities makes the post-polymerization modification of poly(this compound) and its derivatives a highly valuable tool in materials science.
Advanced Analytical and Spectroscopic Methodologies in Ethenyl 4 Hydroxybenzoate Research
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
Real-time monitoring of chemical transformations is crucial for understanding reaction kinetics and optimizing process parameters. Spectroscopic methods are invaluable non-invasive tools for elucidating the intricate steps involved in the synthesis and subsequent reactions of Ethenyl 4-hydroxybenzoate (B8730719).
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time, quantitative monitoring of chemical reactions directly within the NMR tube. It allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching. In the study of Ethenyl 4-hydroxybenzoate synthesis, such as the vinylation of 4-hydroxybenzoic acid, ¹H NMR can be used to follow the disappearance of the acidic proton of the carboxylic acid and the appearance of the characteristic signals of the vinyl group protons.
Kinetic data can be extracted by integrating the relevant peaks over time, providing insights into reaction rates, order, and activation energy. For instance, the conversion of reactants to products can be precisely quantified by comparing the integral of a product peak to that of an internal standard. nih.gov Advanced 2D NMR techniques can further help in elucidating reaction mechanisms by identifying through-bond and through-space correlations in transient species. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides the predicted nuclear magnetic resonance chemical shifts for key atoms in the this compound molecule, which are used to track its formation and purity during kinetic studies.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |
|---|---|---|---|---|
| Aromatic | ¹H | ~7.95 | Doublet | Protons ortho to the ester group |
| Aromatic | ¹H | ~6.90 | Doublet | Protons ortho to the hydroxyl group |
| Vinylic | ¹H | ~7.30 | Doublet of doublets | -O-CH=CH₂ |
| Vinylic | ¹H | ~5.00 | Doublet | -CH=CH ₂ (trans) |
| Vinylic | ¹H | ~4.70 | Doublet | -CH=CH ₂ (cis) |
| Hydroxyl | ¹H | ~5.50 | Singlet (broad) | Ar-OH |
| Carbonyl | ¹³C | ~164 | Singlet | C=O |
| Aromatic | ¹³C | ~160 | Singlet | C-OH |
| Vinylic | ¹³C | ~141 | Singlet | -O-C H=CH₂ |
| Aromatic | ¹³C | ~132 | Singlet | CH (ortho to ester) |
| Aromatic | ¹³C | ~122 | Singlet | C-COOR |
| Aromatic | ¹³C | ~116 | Singlet | CH (ortho to OH) |
Time-resolved vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer complementary information on the structural changes occurring during a reaction. unipr.it In-situ FTIR is particularly effective for monitoring changes in functional groups. nih.gov During the esterification to form this compound, one could monitor the decrease in the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the concurrent increase in the ester carbonyl (C=O) stretch at approximately 1720-1740 cm⁻¹.
Raman spectroscopy is highly advantageous for studying reactions in aqueous media, as water is a weak Raman scatterer. nih.gov It provides a detailed "fingerprint" of a molecule and is sensitive to changes in the carbon skeleton and symmetric vibrations. horiba.com The formation of the C=C double bond of the ethenyl group (~1640 cm⁻¹) and shifts in the aromatic ring breathing modes can be effectively monitored. By tracking the intensity of specific vibrational bands over time, detailed kinetic profiles can be constructed. researchgate.net
Table 2: Key Vibrational Frequencies for Monitoring this compound Synthesis This interactive table highlights the characteristic infrared and Raman spectral bands used to monitor the conversion of 4-hydroxybenzoic acid to this compound.
| Functional Group | Vibration Mode | Reactant (4-hydroxybenzoic acid) Frequency (cm⁻¹) | Product (this compound) Frequency (cm⁻¹) | Technique |
|---|---|---|---|---|
| Carboxylic Acid O-H | Stretch (broad) | ~3000 | Absent | FTIR |
| Ester C=O | Stretch | Absent | ~1730 | FTIR |
| Carboxylic Acid C=O | Stretch | ~1680 | Absent | FTIR, Raman |
| Vinyl C=C | Stretch | Absent | ~1640 | Raman |
Mass spectrometry (MS) is an indispensable tool for identifying reaction products and elucidating mechanisms by detecting transient intermediates. nih.gov Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing reaction mixtures, as they can directly ionize molecules from solution into the gas phase for detection. uib.no
In the context of this compound research, ESI-MS can confirm the product's formation by detecting its molecular ion peak ([M-H]⁻ at m/z 163.04 or [M+H]⁺ at m/z 165.05). Furthermore, by coupling MS with a rapid sampling technique, it is possible to capture and identify short-lived, charged intermediates that may be crucial to the reaction mechanism. stanford.edu Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, providing structural confirmation by analyzing the resulting fragmentation pattern. This detailed molecular information is critical for understanding complex reaction pathways. nih.gov
Table 3: Expected ESI-MS Signals for this compound Analysis This interactive table lists the mass-to-charge ratios (m/z) for ions expected to be observed during the mass spectrometric analysis of this compound, confirming its identity and structure.
| Ion Type | Formula | Calculated m/z | Description |
|---|---|---|---|
| Protonated Molecule | [C₉H₈O₃ + H]⁺ | 165.05 | Parent ion in positive ion mode |
| Deprotonated Molecule | [C₉H₈O₃ - H]⁻ | 163.04 | Parent ion in negative ion mode |
| Sodium Adduct | [C₉H₈O₃ + Na]⁺ | 187.03 | Common adduct in positive ion mode |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated system of this compound, comprising the benzene (B151609) ring, the carbonyl group, and the vinyl group, gives rise to characteristic absorption bands. The primary π → π* transition is expected to have a maximum absorbance (λmax) in the UV region.
This technique can be used as a simple, continuous monitoring tool for reactions where the reactant, product, or an intermediate has a distinct chromophore. nih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength (e.g., the λmax of the product), a kinetic profile of the reaction can be generated. While less structurally informative than NMR or IR, its ease of implementation makes it valuable for rapid reaction screening and optimization. dntb.gov.ua Studies on similar vinylbenzoate compounds show strong absorptions that are sensitive to the molecular structure. nih.govnih.gov
Table 4: Electronic Transitions and Expected UV-Vis Absorbance Data This interactive table outlines the expected ultraviolet-visible absorption characteristics of this compound, which are useful for tracking its concentration during reactions.
| Compound | Transition Type | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|---|
| 4-Hydroxybenzoic Acid | π → π* | Ethanol | ~254 | Moderate |
Chromatographic Separations for Complex Mixture Analysis
Following a chemical synthesis, it is imperative to separate the target compound from unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are central to both the analysis and purification of such complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would effectively separate the relatively nonpolar product from more polar starting materials like 4-hydroxybenzoic acid.
The choice of detector is critical and depends on the properties of the analytes:
Diode Array Detector (DAD): Also known as a Photodiode Array (PDA) detector, it acquires a full UV-Vis spectrum for every point in the chromatogram. This is invaluable for confirming the identity of peaks by matching their UV spectra with that of a reference standard and for assessing peak purity.
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to nearly every compound. However, it is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution. researchgate.net
Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is well-suited for non-volatile analytes like this compound. jascoinc.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. nih.govnih.gov It is compatible with gradient elution and often provides a more stable baseline than an RI detector.
Table 5: Representative HPLC Method and Expected Retention Times This interactive table details a typical set of conditions for an HPLC analysis designed to separate this compound from its precursor, demonstrating its utility in purity assessment.
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (265 nm), ELSD |
| Analyte | Expected Retention Time (min) |
| 4-Hydroxybenzoic Acid | ~3.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and By-products
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is indispensable for analyzing residual monomers, solvents, impurities, and any volatile by-products generated during polymerization or subsequent thermal degradation. nih.govmetwarebio.com The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. mdpi.com
The typical workflow involves introducing a sample, often after an extraction or headspace sampling step, into the GC system. mdpi.com Compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column. As each compound elutes, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI), causing it to fragment into a unique pattern. metwarebio.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. jeol.com
Research on related compounds, such as 4-hydroxybenzoate preservatives (parabens), has demonstrated the efficacy of GC-MS for their determination in various matrices. researchgate.net For this compound, this technique would be crucial for quality control, ensuring the purity of the monomer and detecting trace amounts of volatile organic compounds that could affect polymerization kinetics or the final properties of the polymer.
| Parameter | Typical Condition |
|---|---|
| Column | BP-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temp 70-90°C, ramped to 280-320°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50-550 amu |
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distributions
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the definitive method for determining the molecular weight and molecular weight distribution (MWD) of polymers. waters.com For poly(this compound), SEC provides critical data that correlates with the material's mechanical and physical properties. The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org
In an SEC system, a dissolved polymer sample is passed through a column packed with porous gel. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying degrees and elute later. paint.org This separation by size allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
The use of multiple detectors, such as a differential refractive index (DRI) detector, a multi-angle light scattering (MALS) detector, and a viscometer, can provide absolute molecular weight determination without the need for column calibration with polymer standards. researchgate.netmarinalg.orgnih.gov Studies on analogous polymers like poly(vinyl acetate) have effectively utilized SEC to characterize molecular weight and branching. researchgate.netresearchgate.net
| Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Linear Poly(vinyl acetate) | 350,000 | 740,000 | 2.11 |
| Branched Poly(vinyl acetate) | 310,000 | 770,000 | 2.48 |
Data derived from studies on poly(vinyl acetate) and is illustrative for poly(this compound). researchgate.net
Thermal Analysis Techniques for Polymer Systems
Differential Scanning Calorimetry (DSC) for Polymer Glass Transition and Melting Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of a polymer as a function of temperature. For poly(this compound), DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm), which define the operational temperature range and processing conditions for the material. journalijar.com
The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tm is the temperature at which the crystalline regions of the polymer melt. These transitions are observed as a step change in the baseline and an endothermic peak in the DSC thermogram, respectively. researchgate.net The degree of crystallinity can also be estimated from the enthalpy of melting. The thermal properties of polymers are influenced by factors such as molecular weight, degree of branching, and thermal history. thermalsupport.com Research on poly(4-hydroxybenzoate)s and poly(vinyl alcohol) (PVA) has shown that DSC can reveal complex thermal behaviors, including multiple melting endotherms. researchgate.netumk.pl
| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
|---|---|---|
| Poly(vinyl alcohol) (PVA) | 71-85°C researchgate.netthermalsupport.com | 170-230°C researchgate.net |
| Poly(vinyl acetate) (PVAc) | 30°C thermalsupport.com | N/A (Amorphous) |
| Poly(3-hydroxybenzoate) | 145°C researchgate.net | 181-185°C researchgate.net |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for evaluating the thermal stability of poly(this compound). mdpi.com The resulting TGA curve provides data on decomposition temperatures, the amount of degraded material, and the presence of residual solvents or moisture. hrpub.org
The thermal degradation of vinyl polymers often occurs in distinct steps. For a polymer like poly(this compound), an initial weight loss might correspond to the elimination of the 4-hydroxybenzoate side group, followed by the degradation of the polymer backbone at higher temperatures. semanticscholar.org TGA studies on related polymers like PVA show multiple decomposition stages, starting with the removal of residual water, followed by the degradation of hydroxyl side groups, and finally, the cleavage of the C-C main chain. semanticscholar.orgsrce.hr The atmosphere (e.g., nitrogen or air) can significantly influence the degradation mechanism and final char yield. mdpi.com
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| Stage 1 | 90 - 170 | ~3-5% | Removal of residual solvent/moisture semanticscholar.org |
| Stage 2 | 260 - 420 | ~60-70% | Degradation of side group semanticscholar.org |
| Stage 3 | 420 - 500 | ~20-25% | Cleavage of polymer main chain srce.hr |
Data based on studies of Poly(vinyl alcohol) (PVA) and is representative of potential degradation pathways.
Morphological and Microstructural Characterization of Derived Materials
Electron Microscopy (SEM, TEM) for Polymer Morphology and Phase Separation
Electron microscopy techniques are vital for visualizing the morphology and microstructure of materials derived from this compound. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imaging to probe surface features and internal structures, respectively.
Scanning Electron Microscopy (SEM) is used to examine the surface topography of a material. It can reveal information about the texture, porosity, and phase distribution in polymer blends or composites. In studies of PVA films, for instance, SEM has been used to show structural integrity and smoothness, as well as the distribution of different components in a blend. researchgate.net For materials derived from this compound, SEM would be valuable for characterizing the surface of films, fibers, or particles.
Transmission Electron Microscopy (TEM) provides much higher resolution and is used to investigate the internal structure of a material. TEM is particularly powerful for studying the crystalline morphology and phase separation in polymer systems. researchgate.net By observing thin sections of the material, TEM can reveal the size, shape, and arrangement of crystalline lamellae and phase-separated domains. kpi.uanih.gov For semi-crystalline polymers like poly(hydroxybenzoate) copolymers, TEM has been used to measure lamellar thickness (e.g., ~10 nm) and lateral size (~100 nm), providing insight into the crystallization process. kpi.ua
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Primary Application | Surface topography and morphology | Internal ultrastructure, crystallinity, phase separation |
| Typical Resolution | ~1-10 nm | <1 nm |
| Sample Type | Bulk sample, surface is imaged | Ultrathin sections (<100 nm thick) |
| Information Gained | Porosity, particle size, surface texture, phase domains at the surface researchgate.netchalmers.se | Crystalline lamellae, domain size and distribution, internal defects kpi.uaresearchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique invaluable for characterizing the surface of polymer films at the nanoscale. It provides three-dimensional topographical images and quantitative data on surface roughness without requiring special sample preparation like conductive coatings. In the context of poly(this compound) research, AFM would be instrumental in understanding how synthesis conditions, processing, and additives influence the surface morphology, which in turn affects the material's physical and chemical properties.
Detailed Research Applications:
Surface Morphology Visualization: AFM imaging can reveal the nanoscale surface features of a poly(this compound) film. This includes identifying the size and distribution of polymer globules, pores, or other features that arise during film formation processes like spin-coating or solution casting. Studies on similar polymers have shown that surface topography can influence cellular adhesion and biocompatibility, a critical aspect for biomedical applications. nih.govicm.edu.pl
Quantitative Roughness Analysis: The technique provides precise measurements of surface roughness parameters, such as the root mean square roughness (Rq) and the arithmetic average roughness (Ra). For instance, research on poly(vinyl chloride) films demonstrated that exposure to UV irradiation significantly increased the Rq value from 1.08 to 216.95, indicating substantial surface damage. icrc.ac.ir For poly(this compound), such analysis could quantify the effects of weathering, chemical exposure, or sterilization processes on surface integrity.
Phase Imaging: Tapping-mode AFM can go beyond topography to provide phase images, which map variations in material properties like adhesion, stiffness, and viscoelasticity. This would allow researchers to distinguish between harder crystalline regions and softer amorphous domains on the surface of a semi-crystalline poly(this compound) sample, providing insights into the microphase separation and distribution of crystalline lamellae.
Below is an interactive table presenting illustrative surface roughness data that could be obtained from an AFM analysis of a model vinyl polymer film under different conditions.
| Sample Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Description of Findings |
|---|---|---|---|
| Untreated Film | 0.85 | 1.15 | The pristine film exhibits a relatively smooth and uniform surface at the nanoscale. |
| After UV Exposure (300h) | 165.7 | 215.3 | Significant surface degradation is observed, characterized by pitting and the formation of micro-fractures, leading to a much rougher topography. icrc.ac.ir |
| Annealed at 150°C | 1.50 | 2.10 | Thermal annealing promotes molecular rearrangement, potentially leading to the formation of larger crystalline domains and a slight increase in overall surface roughness. |
X-ray Diffraction (XRD) for Crystallinity and Structural Analysis of Polymer Networks
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. For polymers, XRD is crucial for determining the degree of crystallinity, identifying crystal structures, and calculating crystallite size. The interaction of X-rays with the polymer network produces a diffraction pattern that reveals the nature of its long-range molecular order.
Detailed Research Applications:
Determining Amorphous vs. Crystalline Nature: The XRD pattern of a polymer immediately indicates its structural nature. A completely amorphous polymer, like that observed in copolymers of polystyrene and poly(4-vinylbenzoic acid), shows a broad, diffuse halo with no sharp peaks. core.ac.ukresearchgate.net In contrast, a semi-crystalline polymer exhibits sharp diffraction peaks superimposed on this amorphous halo. Research on poly(vinyl alcohol) (PVA), a structural analog, shows characteristic crystalline peaks at diffraction angles (2θ) around 19.4° and 22.5°. mdpi.comncsu.edu An XRD analysis of poly(this compound) would similarly establish its fundamental solid-state structure.
Quantification of Crystallinity: By deconvoluting the XRD pattern, the relative areas of the crystalline peaks and the amorphous halo can be calculated to determine the percent crystallinity of the polymer. This is a critical parameter as it directly influences mechanical properties such as tensile strength and modulus, as well as thermal stability and solvent resistance. For PVA, researchers have developed robust XRD methods to quantify the degree of crystallinity and correlate it with physical properties. researchgate.net
Identification of Crystal Structure: For crystalline polymers, the positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. For example, studies on PVA have identified peaks corresponding to specific crystal planes, such as the (101) plane. mdpi.com This level of analysis provides fundamental insights into how poly(this compound) chains pack in the solid state.
The following interactive table provides illustrative XRD data for a model semi-crystalline vinyl polymer, demonstrating how diffraction peaks are interpreted.
| Diffraction Angle (2θ) | Relative Intensity | Miller Index (hkl) | Interpretation |
|---|---|---|---|
| ~19.5° | Strong | (101) | This prominent peak is characteristic of the main crystal plane resulting from strong intermolecular hydrogen bonding between polymer chains. mdpi.comncsu.edu |
| ~22.6° | Medium | (200) | A secondary crystalline peak indicating another ordered arrangement of the polymer backbone. mdpi.com |
| 15° - 30° | Broad | N/A | A broad, underlying "halo" that represents the disordered, amorphous fraction of the polymer. core.ac.ukresearchgate.net |
Environmental Fate and Degradation Pathways of Ethenyl 4 Hydroxybenzoate and Its Derivatives Academic Perspective
Hydrolytic Degradation Mechanisms in Simulated Environmental Conditions
The ester linkage in Ethenyl 4-hydroxybenzoate (B8730719) is susceptible to hydrolysis, a process that is significantly influenced by environmental factors such as pH, temperature, and the ionic strength of the surrounding medium. This chemical transformation is a primary route for the breakdown of the compound in aquatic environments.
Influence of pH, Ionic Strength, and Temperature on Hydrolysis Kinetics
The rate of hydrolysis of esters is subject to catalysis by both acid and base. Therefore, the stability of Ethenyl 4-hydroxybenzoate is expected to be lowest in acidic and alkaline conditions, with maximum stability occurring in the neutral pH range. Studies on analogous compounds, such as methylparaben, have demonstrated this pH-dependent degradation. For instance, the hydrolysis of parabens is significantly accelerated at pH levels above 8.
Temperature plays a crucial role in the kinetics of hydrolysis. An increase in temperature generally leads to a higher rate of reaction, following the principles of the Arrhenius equation. This means that in warmer waters, the hydrolytic degradation of this compound would proceed more rapidly.
The ionic strength of the water, which is a measure of the concentration of dissolved ions, can also affect reaction rates. While often a secondary factor compared to pH and temperature, changes in ionic strength can alter the activity of water molecules and catalytic species, thereby influencing the hydrolysis kinetics.
Table 1: Predicted Influence of Environmental Factors on the Hydrolysis Rate of this compound
| Factor | Condition | Predicted Effect on Hydrolysis Rate |
| pH | Acidic (pH < 6) | Increased |
| Neutral (pH 7) | Minimal | |
| Alkaline (pH > 8) | Significantly Increased | |
| Temperature | Low | Decreased |
| High | Increased | |
| Ionic Strength | Increasing | Minor to Moderate Influence |
Identification and Characterization of Hydrolytic By-products
The primary by-products from the hydrolysis of this compound are anticipated to be 4-hydroxybenzoic acid and vinyl alcohol. The vinyl alcohol is an unstable enol that would rapidly tautomerize to form the more stable acetaldehyde (B116499). Both 4-hydroxybenzoic acid and acetaldehyde are compounds with their own distinct environmental fates. 4-Hydroxybenzoic acid is a well-known natural product and is readily biodegradable. Acetaldehyde is also a biodegradable compound.
Photolytic Degradation Pathways and Mechanisms
Sunlight-induced degradation, or photolysis, is another significant pathway for the transformation of organic compounds in the environment. The aromatic ring and the carbonyl group of the ester in this compound are chromophores that can absorb ultraviolet (UV) radiation, leading to photochemical reactions.
UV-Induced Photolysis Kinetics and Quantum Yields
The rate of photolysis is dependent on the intensity of the light source and the quantum yield of the compound. The quantum yield is a measure of the efficiency of a photochemical process, representing the number of molecules that undergo a reaction for each photon absorbed. While specific data for this compound is unavailable, studies on related phenolic compounds suggest that direct photolysis can be a significant degradation route. The presence of sensitizers in natural waters, such as dissolved organic matter, can also lead to indirect photolysis, further accelerating the degradation process.
Photoproduct Identification and Formation Pathways
The absorption of UV light by this compound can lead to the cleavage of the ester bond, similar to hydrolysis, producing 4-hydroxybenzoic acid and a vinyl radical. Further photochemical reactions could lead to the formation of various transformation products. For instance, photolysis of 4-hydroxybenzoic acid can lead to the formation of phenol (B47542) and other hydroxylated and poly-hydroxylated benzoic acids through photo-decarboxylation and photo-hydroxylation processes.
Biodegradation Studies in Environmental Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the removal of chemical compounds from the environment. The structural components of this compound suggest that it would be susceptible to microbial degradation.
The primary product of hydrolysis, 4-hydroxybenzoic acid, is known to be readily biodegradable by a wide variety of microorganisms under both aerobic and anaerobic conditions. The other initial by-product, acetaldehyde, is also easily metabolized by microbes. Therefore, it is highly probable that this compound would undergo ultimate biodegradation in most environmental systems, being converted to carbon dioxide, water, and biomass. The initial step would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, followed by the degradation of the resulting 4-hydroxybenzoic acid and acetaldehyde.
Microbial Degradation Mechanisms and Microorganism Identification
The microbial breakdown of 4-hydroxybenzoic acid (4-HBA), the principal degradation intermediate of this compound, is a well-documented process involving a diverse array of microorganisms. These microbes utilize 4-HBA as a carbon and energy source, funneling it into their central metabolic pathways.
Several bacterial and fungal species have been identified as potent degraders of 4-HBA. Under aerobic conditions, bacteria from the genera Pseudomonas, Acinetobacter, Klebsiella, Bacillus, and Herbaspirillum have demonstrated the ability to degrade this compound. For instance, Pseudarthrobacter phenanthrenivorans Sphe3 can utilize 4-HBA as its sole carbon and energy source, with nearly 92% of the compound consumed within 12 hours of incubation. nih.govmdpi.com Similarly, Acinetobacter johnsonii FZ-5 and Klebsiella oxytoca FZ-8, isolated from marine sediment, have been shown to degrade 2000 mg/L of 4-HBA within 72 hours under anaerobic conditions, with degradation rates of 71.04% and 80.10%, respectively. nih.gov
The primary aerobic degradation pathway for 4-HBA involves its initial hydroxylation to form protocatechuate (PCA). mdpi.comcabidigitallibrary.org This reaction is catalyzed by the enzyme 4-hydroxybenzoate 3-hydroxylase. PCA then undergoes ring cleavage, either through ortho- or meta-cleavage pathways, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. mdpi.com An alternative aerobic pathway observed in some Bacillus species involves the conversion of 4-HBA to gentisate. cabidigitallibrary.org
Under anaerobic conditions, the degradation pathways differ. In the absence of oxygen, some microorganisms can decarboxylate 4-hydroxybenzoate to phenol. researchgate.net For example, the denitrifying bacterium Magnetospirillum utilizes the benzoyl-CoA pathway to degrade aromatic compounds like 4-HBA under nitrate-reducing conditions. acs.org Studies with anaerobic digester sludge have shown complete degradation of 4-HBA within 14 days. nih.gov
Table 1: Microorganisms Involved in the Degradation of 4-Hydroxybenzoic Acid
| Microorganism | Degradation Condition | Degradation Rate/Efficiency | Reference |
| Pseudarthrobacter phenanthrenivorans Sphe3 | Aerobic | 92% degradation in 12 hours | nih.govmdpi.com |
| Acinetobacter johnsonii FZ-5 | Anaerobic | 71.04% degradation of 2000 mg/L in 72 hours | nih.gov |
| Klebsiella oxytoca FZ-8 | Anaerobic | 80.10% degradation of 2000 mg/L in 72 hours | nih.gov |
| Mixed microbial cultures | Aerobic | Complete degradation of 200-1000 mg/L | researchgate.net |
| Anaerobic digester sludge | Anaerobic | 100% degradation of 50 ppm C in 14 days | nih.gov |
Enzymatic Degradation by Specific Esterases and Hydrolytic Enzymes
The enzymatic degradation of this compound commences with the hydrolysis of its ester bond, a reaction catalyzed by esterases. While specific studies on this compound are limited, the enzymatic hydrolysis of similar vinyl esters and parabens (alkyl esters of 4-hydroxybenzoic acid) provides significant insights.
Esterases from various microbial sources have been shown to hydrolyze a broad range of phenolic esters. For instance, a novel esterase, Tan410, isolated from a soil metagenomic library, demonstrated the ability to hydrolyze vinyl benzoate (B1203000), along with other hydroxybenzoic esters like methyl and ethyl 4-hydroxybenzoate. nih.gov This suggests that similar unspecific esterases present in the environment could readily hydrolyze the ethenyl ester of 4-hydroxybenzoate. The hydrolysis of the vinyl ester bond yields 4-hydroxybenzoic acid and vinyl alcohol, which is unstable and tautomerizes to acetaldehyde.
Following this initial hydrolysis, the subsequent degradation of 4-hydroxybenzoic acid is mediated by a different set of enzymes. Two key enzymes in the aerobic degradation pathway are:
4-Hydroxybenzoate 3-hydroxylase: This flavin-dependent monooxygenase is responsible for the initial hydroxylation of 4-HBA to protocatechuate (PCA). mdpi.comcabidigitallibrary.org This is a crucial step in preparing the aromatic ring for cleavage.
4-Hydroxybenzoate decarboxylase: This enzyme catalyzes the non-oxidative decarboxylation of 4-hydroxybenzoate to phenol. researchgate.net This pathway is particularly relevant under certain microbial and environmental conditions.
The activity of these enzymes is central to the complete mineralization of the aromatic core of the original this compound molecule.
Assessment of Degradation under Aerobic and Anaerobic Conditions
The degradation of 4-hydroxybenzoic acid, the key intermediate from this compound, occurs under both aerobic and anaerobic conditions, albeit at different rates and through different pathways.
Aerobic Degradation: In the presence of oxygen, the degradation of 4-HBA is generally rapid. Studies have shown that it is readily biodegradable, with one study reporting 100% degradation after 28 days in an OECD 301C test. oecd.org The half-life of parabens (methyl and propyl) under aerobic conditions in activated sludge has been estimated to be as short as 15.8 to 19.8 minutes. researchgate.net In aquifer sediment, 34% to 70% mineralization of 4-HBA was observed under aerobic conditions within 6 days. nih.gov The primary degradation pathway under aerobic conditions is the hydroxylation to protocatechuate, followed by ring cleavage. mdpi.comcabidigitallibrary.org
Anaerobic Degradation: In the absence of oxygen, the degradation of 4-HBA is generally slower. The half-lives of methylparaben and propylparaben (B1679720) in anaerobic systems were found to be significantly longer, at ≥43.3 hours and ≥8.6 hours, respectively. researchgate.net However, complete degradation is still achievable. In river sediments, 4-HBA was completely degraded within 23 to 59 days under anaerobic conditions. nih.gov Anaerobic degradation can proceed via decarboxylation to phenol or through reductive pathways, as seen with denitrifying bacteria. researchgate.netacs.org
Table 2: Degradation of 4-Hydroxybenzoic Acid and its Esters under Aerobic and Anaerobic Conditions
| Condition | Substrate | System | Half-life/Degradation | Reference |
| Aerobic | 4-Hydroxybenzoic Acid | OECD 301C | 100% in 28 days | oecd.org |
| Aerobic | Methylparaben/Propylparaben | Activated Sludge | 15.8 - 19.8 minutes | researchgate.net |
| Aerobic | 4-Hydroxybenzoic Acid | Aquifer Sediment | 34-70% mineralization in 6 days | nih.gov |
| Anaerobic | Methylparaben | Activated Sludge | ≥43.3 hours | researchgate.net |
| Anaerobic | Propylparaben | Activated Sludge | ≥8.6 hours | researchgate.net |
| Anaerobic | 4-Hydroxybenzoic Acid | River Sediment | Complete degradation in 23-59 days | nih.gov |
| Anaerobic | 4-Hydroxybenzoic Acid | Digester Sludge | 100% degradation in 14 days | nih.gov |
Advanced Oxidation Processes (AOPs) for Enhanced Degradation Studies
Advanced Oxidation Processes (AOPs) are a suite of powerful chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. These processes offer an effective alternative for the degradation of this compound and its primary breakdown product, 4-hydroxybenzoic acid, which can be resistant to conventional treatment methods.
Several AOPs have been investigated for the degradation of 4-HBA:
Fenton and Photo-Fenton Processes: The Fenton process, which uses a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), has been shown to be effective in degrading 4-HBA. iwaponline.com The photo-Fenton process, which incorporates UV light, can further enhance the degradation rate. Optimum degradation conditions for 4-HBA were achieved with the photo-Fenton process at pH 3.5. iwaponline.com
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with 4-HBA or decompose to form hydroxyl radicals. Studies have shown that ozonation can effectively degrade 4-HBA, with the degradation rate being influenced by pH. researchgate.net
UV and UV/TiO₂ Photolysis: Direct photolysis by UV radiation can lead to the degradation of 4-HBA. The efficiency of this process can be significantly enhanced by the use of a photocatalyst like titanium dioxide (TiO₂). The TiO₂/UV system has been shown to have a much higher kinetic rate constant for 4-HBA degradation compared to direct UV photolysis alone. touche-np.org
Sonolysis: The application of ultrasound (sonolysis) can induce the degradation of 4-HBA. The combination of sonolysis with other AOPs, such as catalytic wet peroxide oxidation, has been shown to significantly improve the degradation efficiency. researchgate.net
Radiolysis: Gamma radiation has also been employed to degrade 4-HBA in aqueous solutions. Studies have demonstrated that the degradation efficiency is dependent on the radiation dose and the presence of oxygen. iwaponline.com
The degradation of 4-HBA by AOPs typically proceeds through hydroxylation of the aromatic ring, followed by ring opening and mineralization to carbon dioxide and water. Intermediate products such as hydroquinone (B1673460) and catechol have been identified during the degradation process. iwaponline.com
Table 3: Efficiency of Advanced Oxidation Processes for the Degradation of 4-Hydroxybenzoic Acid
| AOP Method | Conditions | Degradation Efficiency/Rate | Reference |
| Photo-Fenton | pH 3.5, [Fe²⁺] = 7 ppm, [H₂O₂]/[4-HBA] molar ratio = 2.2 | Optimum degradation | iwaponline.com |
| UV/TiO₂ | Various initial concentrations | Higher kinetic rate constant than UV alone | touche-np.org |
| Radiolysis (N₂O-saturated) | 0.10 mmol/dm³ 4-HBA | Total degradation at 1.6 kGy | iwaponline.com |
| Radiolysis (N₂O-saturated) | 0.25 mmol/dm³ 4-HBA | Total degradation at 3.5 kGy | iwaponline.com |
| Sonolysis/Catalytic Wet Peroxide Oxidation | Extruded catalyst | 12-15 times increase in conversion after 4h | researchgate.net |
Theoretical and Computational Chemistry Applied to Ethenyl 4 Hydroxybenzoate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of ethenyl 4-hydroxybenzoate (B8730719) at the atomic level. chemmethod.com These methods enable the prediction of molecular geometries, electronic properties, and spectroscopic signatures.
The electronic structure of a molecule is fundamental to its chemical behavior. For ethenyl 4-hydroxybenzoate, quantum chemical calculations can determine the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg
In similar aromatic compounds, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the hydroxyl group, while the LUMO is often distributed over the carbonyl group and the vinyl moiety. acs.org This distribution suggests that the hydroxylated phenyl ring is the primary site for electrophilic attack, while the vinyl and carboxyl groups are susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A lower chemical hardness and higher softness indicate greater reactivity. ekb.eg For vinyl esters of phenols, it has been hypothesized and confirmed by calculations and experiments that the oxygen of the hydroxyl group is a significant reaction center. cyberleninka.ru
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | LUMO - HOMO energy difference |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
Note: The values in this table are illustrative and would be determined with specific quantum chemical calculations (e.g., DFT with a basis set like 6-311++G(d,p)).
The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.
Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, which helps in understanding the reaction mechanism. numberanalytics.com By identifying the minimum energy reaction pathway, intermediates, and transition states, researchers can gain detailed insights into the kinetics and thermodynamics of a reaction. uni-muenchen.delibretexts.org
For reactions involving this compound, such as polymerization or hydrolysis, computational methods can be used to calculate the activation energies and reaction enthalpies. The search for transition state structures is a critical step in this process, and various algorithms like the nudged elastic band (NEB) method or dimer method can be employed. umich.edu
In the context of polymerization, for example, calculations can elucidate the step-by-step mechanism of radical or ionic polymerization of the vinyl group. For a related process, the Petasis reaction involving vinyl boronates, DFT calculations have provided insights into the rate acceleration and enantioselectivity, highlighting the role of hydrogen bonding in directing the vinyl group migration in the transition state. researchgate.net Similar principles could be applied to understand the reactivity of the vinyl group in this compound.
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra. chemmethod.comtandfonline.com
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra. For complex molecules, this can be particularly useful in resolving ambiguities.
Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is a standard application of DFT. dntb.gov.ua The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the O-H, C=O, C=C, and C-O bonds in this compound.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| O-H | Stretching | 3600 - 3400 |
| C=O (ester) | Stretching | 1750 - 1730 |
| C=C (vinyl) | Stretching | 1640 - 1620 |
| C-O (ester) | Stretching | 1300 - 1200 |
Note: These are typical ranges and would be refined by specific calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and intermolecular interactions of this compound and its polymers. nih.govmdpi.com
A single molecule of this compound possesses several rotatable bonds, leading to a variety of possible conformations. libretexts.org MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its properties and interactions.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, play a significant role in the condensed-phase properties of this compound. MD simulations can provide detailed information about the strength and dynamics of these interactions in both the pure compound and in solutions.
For the polymer derived from this compound, poly(this compound), MD simulations are invaluable for understanding its macroscopic properties based on its chain behavior. chemrxiv.org
Self-Assembly: The interplay of intermolecular forces can lead to the self-assembly of polymer chains into ordered structures. MD simulations can predict how poly(this compound) chains might arrange themselves in solution or in the bulk, potentially forming aggregates, micelles, or other ordered phases. The presence of the hydroxyl group suggests that hydrogen bonding would be a dominant factor in the self-assembly process. High-throughput MD simulations on a variety of polymers, including poly(p-hydroxybenzoate), have been used to predict properties like the glass transition temperature and to observe chain ordering. acs.orgresearchgate.net
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are powerful computational tools for understanding and predicting the properties and activities of chemical compounds like this compound. These in-silico methods are crucial in the rational design of new molecules with desired characteristics, such as enhanced antioxidant activity or specific physical properties for polymer applications. bohrium.comnih.gov
QSAR/QSPR studies establish a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and its biological activity or a specific property. nih.gov For phenolic compounds, including derivatives of 4-hydroxybenzoic acid, QSAR models have been extensively used to predict their antioxidant capacity. nih.govnih.gov These models often utilize molecular descriptors calculated from the 3D structure of the molecule, which can be obtained through computational methods. nih.gov
A typical workflow for developing a QSAR model for a compound like this compound would involve:
Data Curation: Gathering a dataset of structurally related phenolic compounds with experimentally determined activities (e.g., antioxidant capacity). bohrium.comresearchgate.net
Molecular Descriptor Calculation: Generating a wide range of molecular descriptors that encode various aspects of the molecular structure, such as topological, electronic, and geometric features. nih.govnih.gov
Model Development and Validation: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to build a predictive model. nih.govnih.gov The model's robustness and predictive power are then rigorously validated. nih.gov
For instance, a QSAR study on phenolic compounds might identify key descriptors that correlate with antioxidant activity, such as the presence of specific functional groups or electronic properties of the aromatic ring. mdpi.comresearchgate.net These insights can then be applied to virtually screen new derivatives of this compound to identify candidates with potentially higher antioxidant efficacy before undertaking their synthesis and experimental testing. bohrium.com
The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR/QSPR study of this compound and related phenolic compounds.
| Descriptor Type | Descriptor Name | Description |
| Topological | Wiener Index | A measure of the molecule's branching. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
These descriptors, among many others, can be calculated using various chemoinformatics software packages. nih.gov The resulting QSAR/QSPR models provide a cost-effective and efficient way to explore the vast chemical space and guide the design of new functional molecules based on the this compound scaffold. mdpi.com
Machine Learning and Artificial Intelligence in Reaction Prediction and Polymer Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the fields of chemical synthesis and materials science, with significant potential for applications involving this compound. ijsetpub.comrsc.org These advanced computational techniques can accelerate the discovery of new polymers and optimize reaction conditions with unprecedented efficiency. bohrium.comuchicago.edu
In the context of reaction prediction , ML models can be trained on large datasets of chemical reactions to predict the outcome of a given set of reactants, reagents, and conditions. ijsetpub.comnih.gov For the synthesis of polymers from vinyl monomers like this compound, ML can predict polymerization reaction outcomes, including the properties of the resulting polymer. bohrium.comibm.com Transformer-based language models have been extended to polymerization reactions, enabling both forward prediction (predicting the polymer from monomers) and retrosynthesis (predicting the monomers from the polymer). ibm.com
Key aspects where ML and AI contribute to reaction prediction include:
Predicting Reaction Yields: AI models can be trained to predict the yield of a reaction, helping chemists to optimize conditions for maximum efficiency. researchgate.net
Identifying Optimal Catalysts: Machine learning can assist in the design and selection of catalysts for specific polymerization reactions. rsc.org
Automated Synthesis Planning: AI tools can propose synthetic routes for complex molecules, including polymers, by analyzing vast reaction databases. researchgate.net
For polymer design , ML and AI offer powerful tools for establishing structure-property relationships. osti.gov By training models on data from existing polymers, it is possible to predict the properties of novel, hypothetical polymers. uchicago.edu This "inverse design" approach allows researchers to specify desired properties and use AI to identify the monomer structures, such as derivatives of this compound, that are most likely to yield those properties. osti.gov
The table below illustrates the types of polymer properties that can be predicted using machine learning models.
| Property Category | Specific Property | Relevance to Polymer Design |
| Thermal Properties | Glass Transition Temperature (Tg) | Determines the temperature at which a polymer transitions from a rigid to a more flexible state. nih.gov |
| Mechanical Properties | Tensile Strength | Indicates the maximum stress a material can withstand while being stretched or pulled. |
| Optical Properties | Refractive Index | Important for applications such as lenses and optical films. |
| Barrier Properties | Gas Permeability | Crucial for packaging applications to control the passage of gases like oxygen and carbon dioxide. |
Emerging Research Directions and Future Perspectives on Ethenyl 4 Hydroxybenzoate
Integration in Sustainable Chemical Manufacturing and Bio-Based Systems
The drive towards sustainable chemical manufacturing has spurred research into bio-based monomers, with Ethenyl 4-hydroxybenzoate (B8730719) emerging as a compound of interest. Its potential stems from the fact that its precursor, 4-hydroxybenzoic acid, is a naturally occurring product that can be derived from biomass, such as lignin (B12514952). mdpi.commdpi.com Furthermore, the vinyl group offers a reactive site for polymerization.
A significant aspect of its integration into sustainable systems is the utilization of bio-based feedstocks for its synthesis. For instance, the transesterification of polyols with ethyl 4-hydroxybenzoate, which can be derived from bioethanol and 4-hydroxybenzoic acid, produces poly(4-hydroxybenzoate) phenolic resins. researchgate.net These resins can then be further modified. The use of bio-based epichlorohydrin, derived from glycerol, in the glycidylation of these resins further enhances the renewable content of the final products. mdpi.comresearchgate.net
The "biomass balance approach" is a key concept in integrating such bio-based materials into existing chemical production infrastructure. ieabioenergy.com In this model, renewable feedstocks like bio-naphtha or biogas are introduced at the beginning of the production process. The bio-based content is then allocated to specific end products through a certified method, allowing for the gradual replacement of fossil resources without compromising product quality. ieabioenergy.com
Research has also focused on developing sustainable synthesis routes for vinyl esters in general, which is relevant to the production of Ethenyl 4-hydroxybenzoate. One-pot synthesis methods using immobilized enzymes like Candida antarctica lipase (B570770) B as catalysts have shown high conversion rates (over 90%) in short reaction times for the synthesis of vinyl ether esters from carboxylic acids and hydroxyl vinyl ethers. rsc.orgdiva-portal.org This enzymatic approach operates under mild conditions and offers a more sustainable alternative to traditional chemical synthesis. rsc.orgdiva-portal.org Another sustainable route involves the transvinylation reaction between a fatty acid and vinyl acetate (B1210297), catalyzed by a transition metal, to produce a long-chain vinyl ester, which can then be used to functionalize materials like cellulose. researchgate.net
Role in Advanced Functional Materials Design (e.g., specialty coatings, adhesives, composites)
This compound and its derivatives are being explored for their role in creating advanced functional materials, including specialty coatings, adhesives, and composites. The rigid, aromatic structure of the 4-hydroxybenzoate moiety can impart desirable properties such as high glass transition temperatures (Tg), stiffness, and strength to polymers. researchgate.net
Specialty Coatings and Adhesives:
Vinyl esters, a class of compounds to which this compound belongs, are recognized for their utility in high-performance coatings, adhesives, and composite materials. nuu.uz They can act as crosslinking agents, enhancing the mechanical properties and stability of polymer chains. nuu.uz The resulting copolymers can exhibit flexibility, toughness, and chemical resistance. nuu.uz For instance, alkyd resins based on phenolic oil are used in fast air-drying colored enamels and anti-rust coatings, demonstrating excellent adhesion to metal surfaces. specialchem.com Hot melt adhesives have also been formulated using blends that include solid benzoate (B1203000) plasticizers, which can be derived from similar precursors. google.com
Composites:
In the realm of composites, vinyl ester resins are crucial. They are often used as the matrix material, reinforced with fibers like glass or carbon. For example, eugenol-based glycidyl (B131873) ether has been used as a reactive diluent in the vacuum infusion of epoxy composites with glass fibers, showcasing the potential for bio-based vinyl compounds in such applications. researchgate.net The resulting composites can exhibit enhanced thermomechanical properties. researchgate.net Furthermore, research into self-healing materials has utilized vinyl ester resins encapsulated in nanofibers. researchgate.net
The table below summarizes the potential applications of this compound derivatives in advanced materials:
| Material Type | Potential Role of this compound Derivatives | Key Properties Imparted |
| Specialty Coatings | Monomer or crosslinking agent in alkyd and epoxy ester resins. | Enhanced adhesion, chemical resistance, fast drying times. |
| Adhesives | Component in hot-melt and structural adhesive formulations. | High peel strength, good bond durability, potential for low tack at ambient temperatures. |
| Composites | Matrix resin or reactive diluent for fiber-reinforced plastics. | High stiffness, strength, and glass transition temperature. |
| Self-Healing Materials | Healing agent encapsulated within micro or nanofibers. | Prolonged material lifespan through autonomous repair. |
Bio-Inspired Synthesis and Catalysis for Vinyl Ester Production
The synthesis of vinyl esters, including this compound, is increasingly drawing inspiration from biological processes and employing biocatalysts to achieve more sustainable and efficient production methods.
Historically, the synthesis of vinyl esters relied on methods such as the reaction of carboxylic acids with acetylene (B1199291) under high pressure and temperature, often using mercury salts as catalysts. nuu.uz Modern approaches are shifting towards milder and more environmentally friendly techniques. Transition metal catalysts, including zinc, ruthenium, palladium, and gold, have been developed for the efficient synthesis of vinyl esters from carboxylic acids and alkynes under less harsh conditions. nuu.uz
A significant advancement in bio-inspired synthesis is the use of enzymes. Immobilized enzymes, such as Candida antarctica lipase B, have proven effective in catalyzing the synthesis of bifunctional vinyl ether esters. rsc.orgdiva-portal.org This enzymatic process can be performed in a one-pot setup across a broad temperature range (22-90 °C) and can achieve high conversion rates (over 90%) in under an hour. rsc.orgdiva-portal.org The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced generation of by-products.
Another bio-inspired strategy is the transvinylation reaction. This method involves the exchange of a vinyl group from a readily available vinyl donor, like vinyl acetate, to a carboxylic acid. researchgate.netnuu.uz This process can be catalyzed by transition metals and avoids the need for high-pressure acetylene. researchgate.net
The table below outlines different catalytic approaches for vinyl ester synthesis:
| Catalytic Approach | Catalyst Examples | Key Features |
| Traditional Chemical Catalysis | Mercury salts, Tertiary amines | Often requires harsh conditions (high temperature and pressure). nuu.uzgoogle.com |
| Transition Metal Catalysis | Zn, Ru, Pd, Au, Ir, Rh, Pt | Enables reactions under milder conditions; effective for coupling carboxylic acids with alkynes. nuu.uzgoogle.com |
| Enzymatic Catalysis | Candida antarctica lipase B | Bio-inspired, high conversion rates, mild reaction conditions, environmentally friendly. rsc.orgdiva-portal.org |
| Transvinylation Catalysis | Transition metals, Potassium carbonate | Utilizes a vinyl donor like vinyl acetate, avoiding the use of acetylene. researchgate.netnuu.uz |
Circular Economy Principles in Polymer Systems Derived from this compound
The integration of polymers derived from this compound into a circular economy framework is a critical aspect of their sustainable development. A circular economy aims to minimize waste and maximize the use of resources by designing materials and products that can be reused, repaired, and recycled. researchgate.netnsf.gov
For polymers, this translates to developing systems for both mechanical and chemical recycling. While mechanical recycling can sometimes lead to a decrease in material quality, chemical recycling offers a pathway to break down polymers into their constituent monomers, which can then be used to produce new, high-quality polymers. researchgate.netnsf.gov This process is particularly relevant for thermosetting polymers, which are traditionally difficult to recycle. mdpi.com
Polymers derived from this compound, particularly those designed with specific chemical linkages, could be amenable to chemical recycling processes like pyrolysis. researchgate.net Pyrolysis involves heating the polymer in the absence of oxygen to break it down into smaller molecules, including the original monomers. repsol.com These recovered monomers can then be re-polymerized, closing the loop and creating a circular material flow. repsol.com
The use of bio-based feedstocks in the initial production of this compound also aligns with circular economy principles by reducing reliance on finite fossil resources. ieabioenergy.com The concept of a biorefinery, which integrates the production of bio-based chemicals and energy from biomass, is a key enabler of a circular bio-economy. ieabioenergy.com
The principles of a circular economy as applied to polymers from this compound are summarized below:
| Circular Economy Principle | Application to this compound Polymers |
| Design for Recyclability | Developing polymers with linkages that are susceptible to chemical depolymerization. |
| Chemical Recycling | Utilizing processes like pyrolysis to recover the this compound monomer from end-of-life products. |
| Use of Renewable Feedstocks | Synthesizing this compound from bio-based sources like lignin to reduce fossil fuel dependence. |
| Integration in Biorefineries | Producing the monomer as part of an integrated system that maximizes the value of biomass resources. |
Computational Tools for Accelerated Discovery and Optimization in Materials Science
Computational tools are playing an increasingly vital role in the discovery and optimization of new materials, including polymers derived from this compound. These tools allow researchers to predict material properties and simulate polymer behavior at various scales, from the atomic to the macroscopic level, thereby accelerating the design and development process. mdpi.comslideshare.net
Multiscale Modeling:
A key approach is multiscale modeling, which combines different computational methods to bridge the various length and time scales involved in polymer systems. mdpi.com This can include:
Quantum Mechanics (QM): Used to understand the electronic structure and reactivity of monomers like this compound. mdpi.com
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These atomistic methods are used to model the interactions between polymer chains and predict properties like glass transition temperature, mechanical strength, and diffusion coefficients. mdpi.comresearchgate.net
Coarse-Graining: This technique simplifies the representation of polymer chains to study larger systems and longer timescales, which is crucial for understanding polymer melts and blends. mdpi.com
Finite Element Method (FEM): A continuum-level method used to predict the mechanical behavior of bulk materials and composite structures. mdpi.com
Machine Learning:
Machine learning (ML) is emerging as a powerful tool for materials discovery. acs.org By training ML models on existing experimental and computational data, researchers can predict the properties of new, hypothetical polymers. acs.org This data-driven approach can rapidly screen large numbers of potential candidates to identify those with desired characteristics, significantly reducing the time and cost of experimental work. acs.org For polymers, this involves developing "fingerprints" or descriptors that capture the essential structural features of the polymer, which are then correlated with its properties. acs.org
Software and Frameworks:
Several software packages and frameworks are available for polymer modeling. For example, the Polymer Reference Interaction Site Model (PRISM) theory, and its implementation in tools like pyPRISM, can be used to calculate thermodynamic and structural properties of polymer liquids. nih.gov
The table below highlights the application of various computational tools in the study of polymers derived from this compound:
| Computational Tool | Application in Polymer Research |
| Quantum Mechanics (QM) | Determining monomer reactivity and bond energies. |
| Molecular Dynamics (MD) | Simulating polymer chain conformation and predicting mechanical and thermal properties. |
| Monte Carlo (MC) | Modeling polymer phase behavior and solubility. |
| Machine Learning (ML) | High-throughput screening of virtual polymer libraries to identify candidates with target properties. |
| pyPRISM | Calculating thermodynamic and structural data for polymer melts and solutions. nih.gov |
Challenges and Opportunities in this compound Research and Development
The development and commercialization of this compound and its derived polymers present both challenges and significant opportunities.
Challenges:
Cost-Effective Synthesis: Developing a scalable and economically viable synthesis route for high-purity this compound is a primary challenge. While bio-based routes are promising, they must compete with established petrochemical processes in terms of cost and efficiency.
Process Optimization: Optimizing the polymerization process to control molecular weight, architecture, and ultimately, the final properties of the polymer requires further research. This includes the selection of appropriate catalysts and reaction conditions.
Performance in Applications: While the theoretical properties of polymers from this compound are promising, extensive testing is needed to validate their performance in real-world applications such as coatings, adhesives, and composites. This includes long-term durability and resistance to environmental degradation.
Recycling Infrastructure: For the circular economy potential to be realized, a robust infrastructure for the collection, sorting, and chemical recycling of these new polymers needs to be established.
Opportunities:
Sustainability and Bio-Based Economy: The bio-based origin of this compound presents a major opportunity to develop more sustainable materials and contribute to the growing bio-economy. This can lead to a reduced carbon footprint and less reliance on fossil fuels. ieabioenergy.com
High-Performance Materials: The inherent properties of the 4-hydroxybenzoate structure, such as rigidity and thermal stability, offer the potential to create high-performance polymers that can meet the demands of advanced applications. researchgate.net
Novel Functionalities: The vinyl and hydroxyl groups on this compound provide versatile handles for further chemical modification, allowing for the design of polymers with tailored functionalities, such as self-healing capabilities or specific responsive behaviors.
Market Demand for Green Products: There is a growing consumer and regulatory demand for sustainable and environmentally friendly products. Polymers derived from this compound are well-positioned to meet this demand.
The following table summarizes the key challenges and opportunities:
| Aspect | Challenges | Opportunities |
| Synthesis & Production | Cost-competitiveness with petrochemicals; achieving high purity. | Utilization of renewable feedstocks; development of green catalytic processes. |
| Polymer Properties | Controlling polymer architecture and molecular weight; long-term performance validation. | High thermal stability, stiffness, and strength; potential for novel functionalities. |
| End-of-Life | Lack of dedicated recycling infrastructure. | Potential for chemical recycling and integration into a circular economy. |
| Market | Competition from established commodity and specialty polymers. | Growing demand for sustainable, bio-based, and high-performance materials. |
Q & A
Q. How can researchers optimize reaction conditions for scaling up this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
